D-Methionine-N-fmoc-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H21NO4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
InChIキー |
BUBGAUHBELNDEW-HLENTGRASA-N |
異性体SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to D-Methionine-N-fmoc-d3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Methionine-N-fmoc-d3, also known as Fmoc-D-Met(d3)-OH, is a stable isotope-labeled derivative of the amino acid D-methionine. In this molecule, the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612) (d3). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and analysis, and its primary applications in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C20H18D3NO4S | [1] |
| Molecular Weight | 374.47 g/mol | [1][2] |
| Synonyms | D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3 | [1] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Chemical Purity | ≥97% | [2] |
| Enantiomeric Purity | ≥99% | [2] |
| CAS Number (Unlabeled) | 112883-40-6 | [1][2] |
| Storage Conditions | Store at room temperature, stable under recommended conditions. Re-analyze after three years. | [2] |
Synthesis and Purification
The synthesis of this compound involves a two-step process: the deuteromethylation of a suitable precursor followed by the protection of the amino group with an Fmoc reagent.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of D-Methionine-d3
-
Dissolution: Dissolve D-homocysteine in an appropriate alkaline aqueous solution.
-
Deuteromethylation: Add methyl-d3 iodide (CD3I) to the solution. The reaction introduces the deuterated methyl group at the sulfur atom.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Acidify the reaction mixture to precipitate the D-Methionine-d3.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: N-Fmoc Protection
-
Dissolution: Dissolve the synthesized D-Methionine-d3 (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Extraction and Drying: Extract the this compound with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound is purified using reverse-phase HPLC (RP-HPLC) to achieve high chemical purity.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) |
| Gradient | A linear gradient from 5% to 95% B over 30 minutes is typical. |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 254 nm and 301 nm (for the Fmoc group) |
| Injection Volume | Dependent on concentration and column capacity |
| Fraction Collection | Collect fractions containing the main peak. |
| Post-Purification | Pool the pure fractions, remove acetonitrile by rotary evaporation, and lyophilize to obtain the final product as a fluffy white powder. |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of a signal around 2.1 ppm, corresponding to the S-methyl protons, confirms successful deuteration. The characteristic aromatic protons of the Fmoc group should be visible between 7.3 and 7.8 ppm.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the overall carbon skeleton of the molecule.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Analysis: Acquire the mass spectrum. The observed molecular ion peak should correspond to the calculated mass of this compound (374.47 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic distribution will show a mass shift corresponding to the three deuterium atoms.[3]
Applications in Research and Development
This compound is primarily used in two key areas:
-
Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is used to incorporate a deuterated D-methionine residue at a specific position within a peptide sequence. This is valuable for structural studies using NMR or for creating peptides with altered metabolic stability.
-
Internal Standard for Quantitative Analysis: Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of unlabeled D-methionine or methionine-containing peptides in complex biological samples using mass spectrometry-based techniques like LC-MS/MS.[4]
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the typical workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.
Experimental Protocol: Incorporation of this compound into a Peptide
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-15 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
-
Activation: In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Coupling: The activated this compound solution is added to the washed resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction before proceeding to the deprotection step for the next amino acid.
This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
Conclusion
This compound is a specialized but invaluable tool for researchers in peptide chemistry and drug development. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled building block, enable the synthesis of precisely labeled peptides for advanced analytical studies and the development of novel therapeutic candidates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.
References
A Technical Guide to D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (D-Methionine-N-fmoc-d3). This deuterated, protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of isotopically labeled methionine residues into peptides for various research applications, including metabolic tracing and pharmacokinetic studies.
Core Chemical Properties
This compound is a stable isotope-labeled derivative of D-methionine, where the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612). The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for SPPS.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | [1][2][] |
| Molecular Weight | 374.47 g/mol | [1][2][] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity (HPLC) | Typically ≥95% | [] |
| Isotopic Purity | Typically ≥98 atom % D | [] |
| Enantiomeric Purity | Typically ≥99% | |
| Melting Point | Data for the deuterated D-isomer is not readily available. The non-deuterated Fmoc-D-Methionine has a reported melting point in the range of 110-140 °C or 170-180 °C. The melting point of L-Methionine is 280-281 °C (decomposition), and D-Methionine is 273 °C (decomposition).[4][5][6] | |
| Solubility | Slightly soluble in water; highly soluble in most organic solvents such as Dimethylformamide (DMF).[4] | |
| Storage | Store at -20°C under an inert atmosphere to prevent degradation and deuterium-proton exchange.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two key steps: the introduction of the deuterated methyl group and the protection of the amine group with Fmoc.
1. Deuteromethylation of a Homocysteine Derivative:
This step is typically achieved through the reaction of a suitable homocysteine precursor with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), under basic conditions.
-
Materials: D-homocysteine thiolactone hydrochloride, Sodium hydroxide (B78521), Methyl-d3 iodide (CD₃I), Organic solvent (e.g., Methanol).
-
Procedure:
-
Dissolve D-homocysteine thiolactone hydrochloride in an aqueous sodium hydroxide solution at 0°C.
-
Add methyl-d3 iodide (CD₃I) dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the D-Methionine-d3.
-
Filter and wash the precipitate with cold water and dry under vacuum.
-
2. N-Fmoc Protection:
The amine group of the newly synthesized D-Methionine-d3 is then protected using Fmoc-Cl or Fmoc-OSu.
-
Materials: D-Methionine-d3, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Base (e.g., Sodium bicarbonate or Triethylamine), Dioxane, Water, Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.[7]
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution at 0°C.[7]
-
Allow the reaction to stir at room temperature for several hours to overnight.[7]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.[7]
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.[7]
-
Extract the product with ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[7]
-
Analytical Methods for Quality Control
The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
RP-HPLC is the primary method for assessing the chemical purity of Fmoc-amino acids.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[8]
-
Detection: UV at 220 nm.[8]
-
Expected Outcome: A single major peak corresponding to the product, with purity typically ≥95%.[]
2. Mass Spectrometry (MS):
MS is used to confirm the molecular weight and isotopic incorporation.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (374.47 g/mol ). A mass shift of +3 Da compared to the non-deuterated compound confirms the incorporation of three deuterium atoms.[2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are used to confirm the structure and the success of deuteration.
-
¹H NMR: The spectrum should show the characteristic peaks for the Fmoc and methionine backbone protons. Crucially, the signal for the S-methyl protons (typically around 2.1 ppm) should be absent, confirming successful deuteration.[2]
-
¹³C NMR: The spectrum should be consistent with the structure of the Fmoc-protected methionine.
Visualizing Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Workflow
Caption: Analytical workflow for quality control of this compound.
Applications in Research and Drug Development
This compound is primarily used as a building block in the synthesis of peptides. The incorporation of a stable isotope label allows for:
-
Metabolic Studies: Tracing the fate of methionine in biological systems.
-
Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.
-
Internal Standards: Serving as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR.[1][9]
The use of deuterated compounds can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor that researchers should consider during drug development.[1]
This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis and related research fields. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc-Met-OH-d3 | Benchchem [benchchem.com]
- 4. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Methionine derivatives [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Structure Elucidation of D-Methionine-N-fmoc-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and expected data for the structure elucidation of D-Methionine-N-fmoc-d3. This deuterated, protected amino acid is a valuable tool in various research applications, including peptide synthesis and metabolic studies. This guide details the experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Structure and Properties
This compound is a derivative of the D-enantiomer of the amino acid methionine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and three deuterium (B1214612) atoms replacing the protons on the S-methyl group.
| Property | Value |
| Molecular Formula | C₂₀H₁₈D₃NO₄S[1][] |
| Molecular Weight | Approximately 374.47 g/mol [1][] |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥95-97% (by HPLC)[] |
| Appearance | White to off-white powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic labeling of this compound. The following tables summarize the predicted chemical shifts (δ) in ppm. The predictions for ¹H and ¹³C NMR are based on data for the non-deuterated L-enantiomer, Fmoc-L-methionine.
Predicted ¹H NMR Data
The most significant feature in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the absence of the S-methyl proton signal, which typically appears around 2.1 ppm.[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc-H (aromatic) | 7.78 | d | ~7.5 |
| Fmoc-H (aromatic) | 7.62 | t | ~7.5 |
| Fmoc-H (aromatic) | 7.42 | t | ~7.4 |
| Fmoc-H (aromatic) | 7.33 | t | ~7.4 |
| NH | ~5.3-5.7 | d | ~8.0 |
| α-CH | ~4.4-4.6 | m | |
| Fmoc-CH, CH₂ | ~4.2-4.4 | m | |
| γ-CH₂ | ~2.5-2.7 | t | ~7.6 |
| β-CH₂ | ~1.9-2.2 | m |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~175 |
| Fmoc C=O | ~156 |
| Fmoc C (aromatic) | ~144, 141, 128, 127, 125, 120 |
| Fmoc CH | ~67 |
| α-CH | ~53 |
| Fmoc CH₂ | ~47 |
| γ-CH₂ | ~30 |
| β-CH₂ | ~30 |
| S-CD₃ | ~15 (Signal may be broad or have low intensity) |
Predicted ²H NMR Data
Deuterium NMR can be used to directly observe the isotopic label.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| S-CD₃ | ~2.1 | s |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and the incorporation of the deuterium atoms. Electrospray ionization (ESI) is a common technique for this analysis.
Expected Molecular Ions
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | ~375.1 | A mass shift of +3 Da is expected compared to the unlabeled compound.[1] |
| [M+Na]⁺ | ~397.1 | |
| [M-H]⁻ | ~373.1 |
Predicted Fragmentation Pattern
A characteristic fragmentation of Fmoc-protected amino acids is the loss of the Fmoc group.
| Fragment Ion | Predicted m/z (Positive Mode) | Description |
| [M+H - C₁₅H₁₂O₂]⁺ | ~153.1 | Loss of the Fmoc group (224 Da) |
| C₁₃H₉⁺ | 165.1 | Fluorenyl cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical and enantiomeric purity of this compound. Reversed-phase chromatography is the most common method.
Typical HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm[3] |
| Column Temperature | 25 °C |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ²H NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase used for infusion.
-
Infuse the sample into the mass spectrometer using an electrospray ionization source in both positive and negative ion modes.
HPLC Sample Preparation
-
Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 10-20 µL of the filtered solution onto the HPLC system.
Visualizations
Structure Elucidation Workflow
Caption: Workflow for the synthesis and structural elucidation of this compound.
Key Analytical Techniques Relationship
Caption: Relationship between analytical techniques and the information obtained for structure elucidation.
References
Technical Guide: D-Methionine-N-fmoc-d3
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of D-Methionine-N-fmoc-d3, a deuterated, Fmoc-protected form of the amino acid D-methionine. This compound is primarily utilized as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based analyses and as a building block in solid-phase peptide synthesis (SPPS).
Core Properties and Quantitative Data
This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) on the S-methyl group. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative proteomics and metabolomics studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in Fmoc-based solid-phase peptide synthesis.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 374.47 g/mol | [][2][3] |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | [] |
| Isotopic Enrichment | ≥98 atom % D | [][2][4] |
| Chemical Purity | ≥97% | [2][4] |
| Enantiomeric Purity | ≥99% | [2] |
| Unlabeled CAS Number | 112883-40-6 (Fmoc-D-Met-OH) | [][4] |
Experimental Protocols and Applications
The primary applications of this compound are in analytical chemistry and synthetic peptide chemistry. Below are representative experimental protocols for its use.
Use as an Internal Standard in LC-MS/MS Quantification
This compound is an excellent internal standard for the accurate quantification of unlabeled D-methionine or related compounds in complex biological samples. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards of the unlabeled analyte.
-
Sample Preparation: Spike a known amount of the this compound internal standard into all samples, calibration standards, and quality controls.
-
Protein Precipitation/Extraction: For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop a chromatographic method that provides good separation of the analyte from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group allows this compound to be used as a building block for creating peptides containing a stable isotope-labeled D-methionine residue. This is useful for creating labeled peptide standards for quantitative proteomics or for studying peptide metabolism.
Methodology:
-
Resin Preparation: Start with a suitable solid support (resin) pre-loaded with the first amino acid of the desired peptide sequence.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Activate the carboxyl group of this compound using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.
-
Add the activated this compound to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry.
Visualizations
Workflow for LC-MS/MS Quantification using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as indispensable tools in a wide array of scientific research.[1][2] Their unique physicochemical properties, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, allow for subtle yet powerful manipulations in biological systems without significantly altering the overall biochemistry.[1] This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect
The substitution of hydrogen with deuterium at a strategic position in a drug molecule can significantly slow down its metabolic degradation, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect is particularly pronounced when the C-H bond cleavage is the rate-limiting step in the drug's metabolism, often mediated by cytochrome P450 enzymes.[3] By reinforcing this metabolic "soft spot," deuteration can lead to a more favorable pharmacokinetic profile.
Benefits of Deuteration in Drug Development:
-
Increased Drug Half-Life: A slower rate of metabolism extends the drug's circulation time in the bloodstream.[1]
-
Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher concentrations of the active drug reaching its target.
-
Reduced Dosing Frequency: A longer half-life can translate to less frequent administration, improving patient compliance.[1]
-
Improved Safety Profile: By minimizing the formation of potentially toxic metabolites, deuteration can enhance the drug's safety.[1][4]
The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), a treatment for chorea associated with Huntington's disease, demonstrating the clinical viability of this strategy.[5]
Table 1: Quantitative Impact of Deuteration on Pharmacokinetic Parameters
| Drug Candidate | Deuteration Site | Fold Increase in Half-life (t½) | Fold Increase in Exposure (AUC) | Reference |
| Methadone | d9-methadone | Not specified | 5.7 | [6] |
| Enzalutamide | N-CD3 | Not specified | Ameliorated PK profile | [7] |
| Apalutamide | Not specified | Not specified | 2-fold (in rats) | [8] |
| Vismodegib Analog | Not specified | Not specified | 2.24-fold (plasma concentration) | [8] |
Quantitative Proteomics and Protein Turnover Analysis
Deuterated amino acids are pivotal in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9][10][11] In a typical SILAC experiment, two cell populations are cultured in media containing either the natural "light" amino acids or "heavy" isotope-labeled amino acids (including deuterated versions).[9][10][12] After experimental treatment, the cell lysates are combined, and the relative abundance of proteins is determined by mass spectrometry, which distinguishes between the light and heavy forms.[9][12]
Deuterated water (D₂O) labeling offers a convenient and cost-effective alternative for measuring proteome-wide protein turnover kinetics in cell culture and in vivo.[5][13][14] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then integrated into newly synthesized proteins.[14]
Table 2: Protein Turnover Rates Determined by Deuterated Amino Acid Labeling
| Protein | Tissue/Cell Line | Degradation Rate Constant (k_deg) (day⁻¹) | Reference |
| Glycogen Phosphorylase | Mouse Muscle | 0.06 | [5] |
| Average Protein | HeLa Cells | ~0.035 (corresponding to a half-life of ~20 hours) | [15] |
Experimental Protocol: SILAC using Deuterated Amino Acids
This protocol provides a general framework for a SILAC experiment. Specific parameters may need optimization based on the cell line and experimental goals.
Materials:
-
SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Leucine-deficient DMEM).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" (natural) L-Leucine.
-
"Heavy" deuterated L-Leucine (e.g., L-Leucine-d3).[9]
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
-
Mass spectrometer.
Procedure:
-
Cell Adaptation: Culture cells for at least five to six doublings in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[9][12] The "light" medium is supplemented with natural L-Leucine, and the "heavy" medium with deuterated L-Leucine.
-
Experimental Treatment: Apply the desired experimental conditions to the two cell populations.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[12]
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy peptides allows for their differentiation and relative quantification.
-
Data Analysis: Utilize specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the isotopic pairs.
Elucidating Protein Structure and Dynamics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] However, for larger proteins, the NMR spectra can become overcrowded and difficult to interpret. Selective deuteration of amino acids is a key strategy to overcome this limitation.[2]
By replacing protons with deuterons, which are "silent" in ¹H-NMR experiments, the complexity of the spectra is significantly reduced.[2] This spectral simplification aids in the unambiguous assignment of NMR signals to specific amino acid residues and allows for the study of the dynamics of specific regions within a large protein.[2]
Table 3: Impact of Deuteration on NMR Spectral Properties
| Protein | Deuteration Strategy | Observation | Reference |
| Ribonuclease HI | Selective protonation of His, Ile, Val, Leu in a deuterated background | Simplified 2D ¹H NMR spectra, allowing for unambiguous resonance assignments. | [7] |
| General Proteins | Perdeuteration | Reduces the number of proton signals, leading to better-resolved spectra. | [2] |
Experimental Protocol: Protein Expression for NMR Studies with Deuterated Amino Acids
This protocol describes the expression of a deuterated protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector containing the gene of interest.
-
M9 minimal medium prepared with 99.9% D₂O.
-
Deuterated glucose (¹³C, ²H-glucose) as the carbon source.
-
¹⁵NH₄Cl as the nitrogen source.
-
Inducing agent (e.g., IPTG).
-
Standard microbiology and protein purification reagents and equipment.
Procedure:
-
Starter Culture: Grow a starter culture of the E. coli expression strain overnight in LB medium.
-
Adaptation to D₂O: Gradually adapt the cells to grow in D₂O-based M9 medium. This is a critical step as high concentrations of D₂O can be toxic to cells.
-
Main Culture: Inoculate the D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted starter culture.
-
Cell Growth: Grow the main culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Protein Expression Induction: Induce protein expression by adding the inducing agent (e.g., IPTG).
-
Harvesting and Purification: After a suitable induction period, harvest the cells by centrifugation. Purify the deuterated protein using standard chromatography techniques.
-
NMR Sample Preparation: Prepare the purified protein in a suitable NMR buffer.
Tracing Metabolic Pathways and Flux Analysis
Deuterated amino acids serve as excellent non-radioactive tracers to study metabolic pathways and quantify metabolic fluxes in vivo and in vitro.[2][16] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites using mass spectrometry or NMR.[2] This approach provides valuable insights into the dynamics of metabolic networks under various physiological and pathological conditions.
For instance, deuterated phenylalanine can be used to trace its conversion to tyrosine and other downstream metabolites, providing a quantitative measure of the flux through the phenylalanine metabolism pathway.
Signaling Pathway Example: Phenylalanine Metabolism
The following diagram illustrates how deuterated phenylalanine can be used as a tracer to monitor its metabolic fate.
Investigating Protein Stability and Dynamics
The substitution of hydrogen with deuterium can also subtly influence protein stability. Studies have shown that deuteration of non-exchangeable protons can lead to measurable changes in the thermal stability of proteins.[17] These effects are thought to arise from alterations in the hydrophobic effect and van der Waals interactions within the protein core. Techniques like differential scanning calorimetry (DSC) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify these changes.[17]
Table 4: Effect of Deuteration on Protein Thermal Stability
| Protein | Method | Change in Melting Temperature (Tm) | Reference |
| General Proteins in D₂O | Thermal unfolding assays | 2-4 K increase | [18] |
| Villin headpiece subdomain (HP36) | RP-HPLC and DSC | Measurable changes of several degrees | [17] |
| Third IgG-binding domain of protein G (GB3) | RP-HPLC and DSC | Measurable changes of several degrees | [17] |
Conclusion
Deuterated amino acids are versatile and powerful probes that have significantly advanced our understanding of complex biological systems. From enhancing the therapeutic properties of drugs to providing unprecedented insights into protein structure, function, and metabolism, their applications continue to expand. As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the role of deuterated amino acids in research and development is poised to become even more prominent.
References
- 1. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein turnover [utmb.edu]
- 15. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 16. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect with d3 Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing profound insights into the rate-determining steps of chemical and enzymatic transformations. The strategic replacement of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612) (often in the form of a trideuteromethyl, or d3, group), can significantly alter reaction rates. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of the d3 kinetic isotope effect, with a focus on its utility in drug discovery and development.
Core Principles of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energy (ZPE) of chemical bonds.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.[4]
The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).
KIE = kH / kD
A "normal" KIE has a value greater than 1, indicating that the deuterated compound reacts more slowly. An "inverse" KIE (kH/kD < 1) is also possible and can provide valuable mechanistic information.[5]
Primary vs. Secondary KIEs
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 8.[4]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[6] These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing insights into changes in hybridization or steric environment at the labeled position during the reaction.[6]
The following diagram illustrates the concept of zero-point energy and its effect on the activation energy of a reaction.
Caption: Zero-point energy and the kinetic isotope effect.
Applications in Drug Development
The deuterium KIE is a valuable strategy in drug design to enhance the metabolic stability of drug candidates.[4] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with deuterium, the rate of metabolism can be significantly reduced.[9] This can lead to:
-
Increased half-life and exposure: A slower rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).
-
Reduced dosing frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.
-
Decreased formation of toxic metabolites: In some cases, deuteration can prevent the formation of reactive or toxic metabolites.[9]
-
Improved safety profile: By reducing peak drug concentrations (Cmax) and the formation of harmful metabolites, deuteration can lead to a better safety and tolerability profile.
Quantitative Data on d3-KIE in Drug Metabolism
The following tables summarize experimentally observed KIE values for various d3-labeled compounds, primarily focusing on metabolism by cytochrome P450 enzymes.
Table 1: Kinetic Isotope Effects in CYP-Mediated Metabolism
| Compound | Deuterated Position | CYP Isoform | kH/kD | Reference |
| Tolbutamide | Methyl (d3) | 2C9 | 4.8 | Foti, A. M., & Dalvie, D. K. (2016). |
| Midazolam | 1'-Hydroxylation (d3) | 3A4 | 6.5 | Jones, J. P., & Rettie, A. E. (2005). |
| Diclofenac | 4'-Hydroxylation (d3) | 2C9 | 3.2 | Tang, W., et al. (2003). |
| S-Mephenytoin | 4'-Hydroxylation (d3) | 2C19 | 2.5 | Ko, J. W., & Desta, Z. (2012). |
| Dextromethorphan | O-demethylation (d3) | 2D6 | 7.9 | Kerry, N. L., et al. (1995). |
Table 2: Kinetic Isotope Effects in Other Enzymatic Reactions
| Enzyme | Substrate | Deuterated Position | kH/kD | Reference |
| Alcohol Dehydrogenase | Ethanol | Methylene (d2) | 3.6 | Northrop, D. B. (1975). |
| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | C1 (d1) | 1.8 | Rose, I. A. (1970). |
| D-Amino Acid Oxidase | D-Alanine | Methyl (d3) | 1.2 | Pollegioni, L., et al. (1992). |
Experimental Protocols
Determining the KIE for a d3-labeled compound typically involves in vitro metabolism studies followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for a competitive KIE experiment, where the deuterated and non-deuterated compounds are incubated together.
Materials:
-
Test compound (non-deuterated)
-
d3-labeled test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and its d3-analog in a suitable solvent (e.g., DMSO).
-
Prepare a working solution containing an equimolar mixture of the deuterated and non-deuterated compounds.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM and phosphate buffer.
-
Add the working solution of the test compounds to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to separate and quantify the parent compounds (deuterated and non-deuterated) and their metabolites.
-
Monitor the disappearance of the parent compounds over time.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
-
The KIE on intrinsic clearance is calculated as the ratio of CLint for the non-deuterated compound to that of the deuterated compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a KIE study.
Caption: General workflow for a kinetic isotope effect study.
KIE in Elucidating Signaling Pathways
While prominently used in studying drug metabolism, the KIE with d3 labeling can also be a valuable tool for dissecting the mechanisms of enzymes within signaling pathways. For example, protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, often have complex mechanisms involving multiple steps.
Consider a hypothetical protein kinase signaling pathway:
Caption: Hypothetical protein kinase signaling cascade.
If the activation of "Kinase B" by "Kinase A" involves a conformational change that is rate-limited by the cleavage of a C-H bond (for example, in a regulatory domain), then d3 labeling at that specific position could be used to probe this step. A significant KIE would provide evidence for the importance of this bond cleavage in the activation mechanism.
Conclusion
The kinetic isotope effect, particularly with d3 labeling, is a versatile and powerful tool for researchers in the life sciences. From elucidating the mechanisms of enzymatic reactions to designing more effective and safer drugs, the strategic use of deuterium substitution provides invaluable insights into the intricate world of chemical and biological reactivity. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable scientists to effectively leverage the KIE in their research and development endeavors.
References
- 1. Method Development of the Competitive Secondary Kinetic Isotope Effect Measurement for Hydride Transfer Reactions - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient kinetic and deuterium isotope effect studies on the catalytic mechanism of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to D-Methionine-N-fmoc-d3 for Metabolic Pathway Tracing
Introduction
Stable isotope tracing has become an indispensable technique for elucidating the intricate dynamics of metabolic pathways. By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track their journey and quantify metabolic fluxes with high precision.[1] Deuterium-labeled amino acids are particularly powerful tools, offering insights into drug metabolism, protein structure, and metabolic networks.[2]
This guide focuses on a specialized tracer, This compound . This molecule combines three key features:
-
D-enantiomer Configuration: While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological systems, especially in bacteria where they are key components of the peptidoglycan cell wall.[3][4] In mammals, D-amino acids like D-serine and D-aspartate act as neurotransmitters and are involved in hormone secretion.[3][5]
-
Deuterium (B1214612) (d3) Labeling: The S-methyl group of methionine is labeled with three deuterium atoms. This stable isotope label allows for its differentiation from endogenous (unlabeled) methionine via mass spectrometry (MS), enabling the tracing of the methyl group through critical metabolic pathways.[6][7]
-
N-fmoc Protection: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is widely used in solid-phase peptide synthesis (SPPS) and can be selectively removed under basic conditions, offering utility in specific experimental designs.[8]
This document provides a comprehensive overview of the core concepts, metabolic pathways, experimental protocols, and data interpretation related to the use of this compound as a metabolic tracer.
Core Concepts
Principles of Stable Isotope Tracing
Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N) into a biological system. As the substrate is metabolized, the isotope is incorporated into downstream products. Analytical techniques, primarily mass spectrometry, detect the mass shift caused by the heavy isotope, allowing for the identification and quantification of metabolites derived from the tracer.[1][9] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[8]
Metabolism of D-Methionine
While L-methionine is the canonical substrate for the majority of metabolic pathways, D-methionine can also be utilized by many organisms.
-
In Mammals: The primary route for D-methionine metabolism involves its conversion to its corresponding α-keto acid (α-keto-γ-methylthiobutyrate) by the enzyme D-amino acid oxidase (DAAO).[5][9] This α-keto acid can then be transaminated to form L-methionine, which subsequently enters the main methionine metabolic pathways, including the S-adenosylmethionine (SAM) cycle.[5][9] Studies in rats have shown that the metabolic rate of D-[methyl-²H₃]methionine and the formation of its key metabolites can be as rapid as that observed with L-methionine.[5][9]
-
In Bacteria: D-methionine can be directly incorporated into the peptidoglycan cell wall.[2] This process is often mediated by transpeptidases and can occur independently of the normal cytoplasmic biosynthetic pathway, making D-amino acid tracers valuable for studying bacterial cell wall dynamics and as potential probes for infection imaging.[10][11]
The Role of the d3-Methyl Group
The d3-labeled methyl group on this compound is the key tracer element for studying methylation. Once D-methionine is converted to L-methionine and then to S-adenosylmethionine (SAM), this deuterated methyl group is donated in numerous transmethylation reactions, modifying DNA, RNA, proteins (like histones), and other small molecules.[12] Tracking the d3 label allows for the quantification of these critical cellular processes.
Metabolic and Experimental Visualizations
The following diagrams illustrate the key pathways and workflows involved in using this compound.
Quantitative Data from Deuterated Methionine Tracing
Table 1: Pharmacokinetic Parameters of Deuterated Methionine in Rats
This table summarizes the pharmacokinetic profile following a single intravenous injection of [²H₇]methionine in rats, demonstrating its rapid metabolism and entry into the remethylation cycle.[3]
| Parameter | Value (Mean ± SD) | Unit |
| Tracer Administered | [²H₇]Methionine | - |
| Dose | 5 | mg/kg |
| Plasma Half-life (t½) | 35.0 ± 6.9 | minutes |
| Fraction Remethylated | 0.185 ± 0.028 | - |
Table 2: Methionine Cycle Fluxes in Humans (Fed vs. Postabsorptive States)
This data, derived from infusions of [methyl-²H₃]- and [1-¹³C]methionine in healthy men, quantifies the major pathways of methionine metabolism, highlighting significant differences between fed and fasted states.[12]
| Metabolic Flux | Postabsorptive State | Fed State | Unit |
| Protein Synthesis | 20 ± 0.5 | 26 ± 2.5 | µmol·kg⁻¹·h⁻¹ |
| Protein Breakdown | 24 ± 0.5 | 18 ± 2.0 | µmol·kg⁻¹·h⁻¹ |
| Transmethylation | 5.8 ± 0.6 | 14 ± 1.3 | µmol·kg⁻¹·h⁻¹ |
| Remethylation | 1.8 ± 0.4 | 5.7 ± 0.9 | µmol·kg⁻¹·h⁻¹ |
| Transsulfuration | 4.0 ± 0.4 | 8.3 ± 0.6 | µmol·kg⁻¹·h⁻¹ |
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment in cultured cells, which can be adapted for this compound.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80% for logarithmic growth phase experiments).
-
Medium Preparation: Prepare a custom labeling medium. This typically involves a methionine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (to minimize unlabeled methionine) and the this compound tracer at a known concentration.
-
Labeling Incubation: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Time Course: Incubate the cells for a predetermined period. For kinetic flux analysis, multiple time points are necessary to capture the rate of isotope incorporation. For steady-state analysis, a longer incubation is required until isotopic equilibrium is reached.[13]
Metabolite Extraction
-
Quenching: To halt metabolic activity instantly, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture plate.
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the entire lysate to a microcentrifuge tube.
-
Pellet Debris: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography (LC) method (e.g., a mixture of water and organic solvent).
-
Chromatographic Separation: Inject the sample onto an LC system, often using a column designed for polar metabolites, such as one for Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry Detection: Couple the LC output to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural confirmation.
-
Data Acquisition: Monitor for the specific mass-to-charge ratios (m/z) of unlabeled methionine and its d3-labeled counterpart, as well as downstream metabolites (e.g., SAM, SAH, cysteine). The expected mass shift from the d3-methyl group will be approximately +3.018 Da.[8]
Data Analysis and Interpretation
-
Peak Identification: Use software to identify and integrate the chromatographic peaks corresponding to the target metabolites based on their accurate mass and retention time.
-
Isotopic Correction: Correct the raw intensity data for the natural abundance of isotopes in the unlabeled metabolites.
-
Calculate Isotopic Enrichment: Determine the fractional or mole percent enrichment (MPE) for each metabolite, which represents the proportion of the metabolite pool that has been labeled by the tracer.
-
Metabolic Flux Calculation: For kinetic experiments, plot the enrichment over time to determine the rate of label incorporation. For steady-state experiments, use metabolic flux analysis (MFA) software to model the data and calculate the rates of specific reactions.[13]
Applications and Future Directions
The use of this compound and similar tracers opens avenues for several key research areas:
-
Oncology: Cancer cells often exhibit a unique dependence on methionine, a phenomenon known as "methionine addiction".[4] Tracing methionine metabolism can uncover metabolic vulnerabilities in tumors and quantify the effects of therapies targeting these pathways.[13]
-
Neuroscience: Given the role of D-amino acids as neurotransmitters, tracing their metabolic fate in the brain can provide insights into neurological function and disease.[5]
-
Microbiology and Infectious Disease: Tracing the incorporation of D-methionine into bacterial peptidoglycan can be used to measure bacterial growth, cell wall remodeling, and the efficacy of antibiotics that target this process.[2][10]
-
Proteomics and Epigenetics: By tracing the d3-methyl group, researchers can quantify protein turnover rates and the dynamics of histone and DNA methylation, providing a deeper understanding of epigenetic regulation.[14]
The continued development of more sensitive analytical instrumentation and sophisticated computational models will further enhance the power of stable isotope tracing, enabling a more complete and dynamic understanding of complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fmoc-Met-OH-d3 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ukisotope.com [ukisotope.com]
Methodological & Application
Application Note & Protocol: Synthesis of D-Methionine-N-fmoc-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Fmoc-D-methionine-d3 (Fmoc-D-Met(d3)-OH) is a stable isotope-labeled amino acid derivative crucial for various applications in proteomics and drug development.[1] The incorporation of a deuterated methyl group at the sulfur atom allows for its use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise tracking and quantification of methionine-containing peptides and proteins.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for use in solid-phase peptide synthesis (SPPS).[2] This document provides a detailed protocol for the synthesis of D-Methionine-N-fmoc-d3, compiled from established chemical principles.
Product Specifications
A summary of the key quantitative data for the final product is presented in the table below.
| Parameter | Specification | Reference |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | [] |
| Molecular Weight | 374.47 g/mol | [] |
| Chemical Purity (HPLC) | ≥ 95% | [] |
| Isotopic Purity (Deuterium) | ≥ 98 atom % D | [] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in most organic solvents, slightly soluble in water | [4] |
| Melting Point | Approximately 170-180 °C | [4] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a two-step process that involves the deuteromethylation of a suitable D-homocysteine precursor followed by the protection of the α-amino group with an Fmoc moiety.[2]
Step 1: Synthesis of D-Methionine-d3 from D-Homocysteine
This step involves the S-methylation of D-homocysteine using a deuterated methyl source.
Materials:
-
D-Homocysteine
-
Methyl-d3 iodide (CD₃I)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
pH meter
Procedure:
-
Dissolve D-homocysteine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of NaOH to D-homocysteine should be approximately 2:1 to ensure the formation of the thiolate.
-
Slowly add methyl-d3 iodide (CD₃I) to the reaction mixture. A slight molar excess of CD₃I (e.g., 1.1 equivalents) is recommended.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).
-
After the reaction is complete, carefully neutralize the mixture to a pH of approximately 6-7 with hydrochloric acid.
-
The resulting D-Methionine-d3 can be isolated by crystallization or by evaporation of the solvent followed by purification.
Step 2: N-Fmoc Protection of D-Methionine-d3
This step introduces the Fmoc protecting group to the α-amino group of the deuterated methionine.
Materials:
-
D-Methionine-d3 (from Step 1)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base like triethylamine (B128534) (TEA)
-
1,4-Dioxane (B91453) or Acetonitrile
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane or acetonitrile.
-
Add the Fmoc reagent solution dropwise to the D-Methionine-d3 solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield this compound.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This compound is a valuable tool in several research areas:
-
Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, it allows for the accurate quantification of proteins and the study of protein dynamics.
-
Metabolic Labeling: It can be used in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein turnover and metabolic pathways.
-
Peptide Synthesis: It serves as a building block for the synthesis of deuterated peptides, which can be used as therapeutic candidates with potentially altered metabolic profiles or as probes in structural biology studies.[2]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium (B1214612) label can be used to trace the metabolic fate of peptide-based drugs.[1]
Disclaimer: The provided protocol is a representative method based on general chemical principles. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Incorporating D-Methionine-N-fmoc-d3 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. D-amino acids, for instance, can significantly increase peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life. Furthermore, the use of stable isotope-labeled amino acids, such as D-Methionine-N-fmoc-d3, provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative mass spectrometry-based assays.
These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established SPPS methodologies and include specific considerations for handling methionine and deuterated compounds.
Data Presentation
While specific comparative data for the coupling efficiency of this compound versus its non-deuterated counterpart is not extensively published, the performance is expected to be comparable under standard coupling conditions. The primary difference lies in the mass of the resulting peptide and its utility in mass spectrometry-based applications.
Table 1: Properties of Fmoc-D-Methionine Derivatives
| Property | Fmoc-D-Met-OH | This compound |
| Molecular Formula | C₂₀H₂₁NO₄S | C₂₀H₁₈D₃NO₄S |
| Molecular Weight | 371.45 g/mol | 374.47 g/mol |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D |
| Purity | ≥99.0% (HPLC)[1] | Typically ≥97% chemical purity |
Table 2: Representative Coupling Efficiency and Peptide Purity
The following table presents expected outcomes based on the synthesis of a model peptide containing a D-methionine residue. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Condition | Expected Outcome |
| Coupling Efficiency | Standard HBTU/DIPEA activation | >95% |
| Crude Peptide Purity | Following cleavage | 70-85% (sequence dependent) |
| Final Purity | After HPLC purification | >98% |
| Observed Mass Shift (d3) | ESI-MS | +3 Da compared to non-deuterated peptide |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Amino Acid Coupling
This protocol describes the coupling of this compound. The same procedure can be used for other Fmoc-protected amino acids.
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
After the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).
Cleavage and Deprotection
Due to the susceptibility of the methionine side chain to oxidation, a specialized cleavage cocktail is recommended.
Reagent H for Methionine-Containing Peptides [2]
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium iodide: 1.5% (w/w)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail (Reagent H) to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Collect the fractions containing the desired peptide and confirm the purity by analytical HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), confirming the incorporation of D-Methionine-d3 by observing the +3 Da mass shift compared to the theoretical mass of the non-deuterated peptide.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship for Utilizing a Deuterated Peptide in a Metabolic Stability Assay
Caption: Workflow for assessing peptide metabolic stability using a deuterated analog.
References
Application Notes & Protocols: Quantitative Analysis of D-Methionine using D-Methionine-N-fmoc-d3 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acids, once thought to be rare in nature, are now recognized for their significant biological roles and as potential biomarkers in various diseases. Accurate quantification of these chiral molecules is crucial for advancing research in fields ranging from neuroscience to microbiology. This document provides a detailed protocol for the quantitative analysis of D-Methionine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The method utilizes 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for pre-column derivatization. Derivatization with Fmoc-Cl enhances the hydrophobicity of amino acids, improving their retention on reverse-phase chromatography columns, and increases ionization efficiency for mass spectrometry, leading to higher sensitivity.[1][2] For accurate quantification, a stable isotope-labeled internal standard, D-Methionine-N-fmoc-d3, is employed. The use of a deuterated internal standard is a robust strategy to correct for variations during sample preparation and potential matrix effects during analysis, ensuring high accuracy and precision.[][4][5]
Principle of the Method
The analytical workflow involves three main stages:
-
Sample Preparation: Proteins are removed from the biological matrix (e.g., plasma) by precipitation.
-
Derivatization: The sample extract, containing the analyte (D-Methionine) and the spiked internal standard (this compound), is derivatized with Fmoc-Cl. This reaction attaches the Fmoc group to the primary amine of methionine.
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The Fmoc-derivatized D-methionine and its deuterated internal standard are separated from other components chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for D-Methionine quantification.
Materials and Reagents
-
D-Methionine (Analyte)
-
D-Methionine-d3-N-FMOC (Internal Standard)[6]
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Borate Buffer (0.1 M, pH 8.5)
-
Human Plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
D-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Methionine in water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Methionine-d3-N-FMOC in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Methionine stock solution with water to cover the desired concentration range (e.g., 0.1 µM to 100 µM).
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation and Derivatization Protocol
-
Pipette 50 µL of sample (plasma, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (10 µg/mL) to all tubes except for the blank.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rcf for 5 minutes.[5]
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 0.1 M Borate Buffer (pH 8.5).
-
Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).
-
Vortex immediately and incubate at room temperature for 5 minutes.[2]
-
To quench the reaction, add 50 µL of 0.1 M glycine (B1666218) solution.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
The derivatization reaction is illustrated in the diagram below.
Caption: Fmoc-Cl derivatization reaction scheme.
LC-MS/MS Conditions
The following are representative instrument conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Representative MRM Transitions
Note: The exact m/z values should be confirmed by infusion of the derivatized standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-D-Methionine | 372.1 | 179.1 (Fmoc group) | 25 |
| Fmoc-D-Methionine-d3 (IS) | 375.1 | 179.1 (Fmoc group) | 25 |
Data Analysis and Expected Performance
Quantification is based on the ratio of the chromatographic peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards. A linear regression model is typically applied.
The performance characteristics of the method should be validated to ensure reliability. The table below summarizes typical performance data for LC-MS/MS-based amino acid analysis, derived from similar published methods.[7][8]
Table 2: Typical Method Performance Characteristics
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.995 | Correlation coefficient of the calibration curve.[7][9] |
| Limit of Detection (LOD) | 0.01 - 0.1 µmol/L | The lowest concentration of analyte that can be reliably detected.[7][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µmol/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8] |
| Intra-day Precision (%CV) | < 10% | The relative standard deviation of measurements taken within a single day.[7][8] |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken on different days.[7][8] |
| Accuracy/Recovery (%) | 90 - 110% | The closeness of the measured value to the true value.[7][8] |
Conclusion
The described LC-MS/MS method, utilizing Fmoc-Cl derivatization and a stable isotope-labeled internal standard (this compound), provides a sensitive, selective, and reliable approach for the quantification of D-Methionine in complex biological matrices. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring accurate results, making this protocol highly suitable for research and clinical applications where precise measurement of chiral amino acids is required.
References
- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. D-Methionine-d3-N-FMOC (S-methyl-d3) | LGC Standards [lgcstandards.com]
- 7. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and quantitation of isotopically labeled amino acids from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics using D-Methionine-N-fmoc-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is a cornerstone of systems biology and drug development, providing critical insights into cellular processes, disease mechanisms, and biomarker discovery. The use of stable isotope-labeled peptides as internal standards in mass spectrometry-based proteomics is a robust method for achieving precise and accurate protein quantification.
This document provides detailed application notes and protocols for the use of D-Methionine-N-fmoc-d3 in quantitative proteomics. The N-fmoc protecting group designates this deuterated amino acid for use in Fmoc solid-phase peptide synthesis (SPPS) to create a "heavy" peptide standard. This synthetic peptide, identical in sequence to a target tryptic peptide of a protein of interest but with a known mass shift from the incorporated d3-methionine, enables absolute quantification through isotope dilution mass spectrometry.
The primary application of this compound is in the synthesis of internal standards for targeted quantitative proteomics, particularly for methods like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).
Experimental Protocols
Part 1: Synthesis of a Heavy-Labeled Peptide using this compound
This protocol outlines the manual Fmoc solid-phase synthesis of a target peptide containing a deuterated methionine residue.
1.1. Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Washing Solvents: Dichloromethane (DCM), Isopropanol
-
Cleavage Cocktail (for Met-containing peptides): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Note: For peptides with other sensitive residues like Cys or Trp, a more complex cocktail may be required to prevent side reactions.[1][2]
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
Solid Phase Synthesis vessel and shaker
1.2. Protocol for Peptide Synthesis:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[3]
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally isopropanol. Dry the resin under vacuum.
1.3. Peptide Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).[1]
-
Incubate with occasional swirling for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Air-dry the crude peptide pellet to remove residual ether.
1.4. Peptide Purification and Quantification:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Collect fractions corresponding to the major peak.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
-
Quantification:
-
Lyophilize the pure peptide fractions.
-
Accurately determine the concentration of the purified heavy peptide stock solution. This can be done by amino acid analysis or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.[6]
-
Part 2: Absolute Quantification of a Target Protein using the Heavy-Labeled Peptide Standard
This protocol describes a typical workflow for absolute protein quantification using the synthesized d3-methionine labeled peptide as an internal standard.
2.1. Materials and Reagents:
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
Purified and quantified heavy-labeled peptide standard (from Part 1)
-
Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors
-
Protein Quantification Assay: (e.g., BCA assay)
-
Digestion Buffer: (e.g., 100 mM ammonium (B1175870) bicarbonate)
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Protease: Trypsin, sequencing grade
-
Quenching Solution: Formic acid
-
LC-MS grade solvents (water, acetonitrile, formic acid)
2.2. Protocol for Sample Preparation and Analysis:
-
Protein Extraction and Quantification:
-
Lyse biological samples in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the total protein concentration of the supernatant using a BCA assay or similar method.
-
-
Sample Preparation for Digestion:
-
Aliquot a defined amount of total protein from each sample.
-
Add a known amount of the purified heavy-labeled peptide standard to each sample. The amount should be optimized to be within the linear dynamic range of the assay and comparable to the expected amount of the endogenous peptide.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with digestion buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides, dry them under vacuum, and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
2.3. LC-MS/MS Analysis (SRM/MRM):
-
Method Development:
-
Infuse the heavy-labeled peptide standard into the mass spectrometer to determine the optimal precursor ion (m/z) and the most intense, specific fragment ions (transitions) and their optimal collision energies.[7]
-
-
LC-MS/MS Acquisition:
-
Analyze the prepared samples on a triple quadrupole mass spectrometer coupled to an HPLC system.
-
Set up an SRM/MRM method to monitor the selected transitions for both the endogenous ("light") peptide and the heavy-labeled internal standard.
-
The instrument will specifically measure the intensity of these transitions over the chromatographic elution time.
-
2.4. Data Analysis and Quantification:
-
Peak Integration: Integrate the area under the curve for the chromatographic peaks of the selected transitions for both the light (endogenous) and heavy (standard) peptides.
-
Ratio Calculation: Calculate the peak area ratio of the light peptide to the heavy peptide.
-
Concentration Calculation: Determine the absolute concentration of the endogenous peptide using the following formula:
Concentration of Endogenous Peptide = (Peak Area Ratio [Light/Heavy]) * (Concentration of Heavy Peptide Standard)
This calculation provides the amount of the target peptide in the initial protein digest. This can then be used to calculate the absolute amount of the parent protein in the original sample.
Data Presentation
The following tables represent typical data outputs from an absolute quantification experiment using a d3-methionine labeled peptide standard.
Table 1: SRM/MRM Transition List for Target Peptide
| Peptide Sequence | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (V) | Label |
| V-A-M(d3)-L-G-E-R | 458.7 | 675.4 | 25 | Heavy |
| V-A-M(d3)-L-G-E-R | 458.7 | 546.3 | 28 | Heavy |
| V-A-M-L-G-E-R | 457.2 | 672.4 | 25 | Light |
| V-A-M-L-G-E-R | 457.2 | 543.3 | 28 | Light |
Table 2: Quantitative Analysis of Protein Kinase B in Control vs. Treated Cells
| Sample ID | Total Protein (µg) | Heavy Peptide Spiked (fmol) | Light Peptide Peak Area | Heavy Peptide Peak Area | Peak Area Ratio (Light/Heavy) | Amount of Endogenous Peptide (fmol) | Protein Kinase B Concentration (fmol/µg total protein) |
| Control 1 | 50 | 100 | 1.25E+07 | 2.50E+07 | 0.50 | 50.0 | 1.00 |
| Control 2 | 50 | 100 | 1.35E+07 | 2.45E+07 | 0.55 | 55.0 | 1.10 |
| Control 3 | 50 | 100 | 1.30E+07 | 2.60E+07 | 0.50 | 50.0 | 1.00 |
| Treated 1 | 50 | 100 | 2.40E+07 | 2.40E+07 | 1.00 | 100.0 | 2.00 |
| Treated 2 | 50 | 100 | 2.64E+07 | 2.40E+07 | 1.10 | 110.0 | 2.20 |
| Treated 3 | 50 | 100 | 2.50E+07 | 2.50E+07 | 1.00 | 100.0 | 2.00 |
Visualizations
Caption: Overall workflow for absolute protein quantification.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Caption: Logic for calculating absolute protein concentration.
References
Application Notes and Protocols for D-Methionine-N-fmoc-d3 in NMR-Based Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution.[1] Isotopic labeling of amino acids is a cornerstone of modern NMR studies, enabling the simplification of complex spectra and facilitating the analysis of large biomolecules.[2][3] D-Methionine-N-fmoc-d3 is a deuterated and protected amino acid analog designed for site-specific incorporation into proteins and peptides for NMR-based structural investigations. The deuterium (B1214612) (d3) label on the S-methyl group provides a unique spectroscopic probe with several advantages. Deuteration reduces spectral crowding and simplifies complex proton NMR spectra by replacing protons with deuterium, which has a different gyromagnetic ratio and a nuclear spin of 1.[4][5] This is particularly beneficial for studying the structure and dynamics of large proteins.[6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this amino acid suitable for standard solid-phase peptide synthesis (SPPS) protocols.[7] The use of a D-amino acid can also provide unique structural constraints and can be used to probe specific stereochemical interactions within a peptide or protein.
These application notes provide an overview of the utility of this compound in NMR-based structural studies and offer detailed protocols for its incorporation into peptides and proteins.
Applications
The primary application of this compound is as a tool for detailed structural and dynamic studies of peptides and proteins using NMR spectroscopy.
-
Simplification of NMR Spectra: The primary benefit of deuteration is the reduction of signals in ¹H-NMR spectra, which helps to resolve signal overlap, a common challenge in the study of large proteins.[5]
-
Probing Protein and Peptide Dynamics: The deuterated methyl group of methionine can serve as a sensitive probe to study local and global dynamics of a protein or peptide.
-
Structural Studies of Protein-Ligand Interactions: By incorporating this compound at or near a binding site, changes in the local environment upon ligand binding can be monitored through chemical shift perturbations in the NMR spectrum.[8]
-
Investigating Stereospecific Interactions: The use of a D-amino acid allows for the investigation of stereospecific requirements in protein-protein or protein-ligand interactions.
-
Structural Elements in Signaling Proteins: Methionine residues can play crucial roles in the structure and function of signaling proteins, such as G protein-coupled receptors (GPCRs).[6][9] Incorporating labeled methionine can provide insights into the conformational changes that occur during signal transduction.
Data Presentation
The following table represents hypothetical quantitative data from an NMR chemical shift perturbation (CSP) experiment on a signaling peptide labeled with D-Methionine-d3 upon titration with its receptor. Such data is crucial for identifying binding interfaces.[10][11]
| Methionine Residue Position | Chemical Shift (¹H) - Free Peptide (ppm) | Chemical Shift (¹H) - Peptide-Receptor Complex (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| D-Met-d3 @ pos 5 | 2.15 | 2.45 | 0.30 |
| D-Met-d3 @ pos 12 | 2.18 | 2.20 | 0.02 |
| D-Met-d3 @ pos 25 | 2.16 | 2.66 | 0.50 |
Experimental Protocols
Two primary methods for incorporating this compound into a peptide or protein are Solid-Phase Peptide Synthesis (SPPS) and cell-free protein synthesis.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.[12][13][14]
Materials:
-
Rink-amide or Wang resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (or other Fmoc-amino acid) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA to the amino acid solution to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of this compound via Cell-Free Protein Synthesis
Cell-free protein synthesis is an effective method for producing proteins, especially those that are toxic to cells, and allows for precise control over the amino acid composition.[5][14][15]
Materials:
-
Cell-free expression system (e.g., E. coli S30 extract or wheat germ extract)
-
DNA template (PCR product or plasmid) encoding the protein of interest
-
Amino acid mixture lacking methionine
-
This compound (requires prior deprotection of the Fmoc group to yield D-Methionine-d3)
-
Reaction buffer and energy source (ATP, GTP)
-
T7 RNA polymerase (if using a T7 promoter-based vector)
-
Dialysis membrane (for larger scale reactions)
Procedure:
-
Prepare D-Methionine-d3: The Fmoc protecting group must be removed from this compound prior to use in cell-free synthesis. This can be achieved by treating the compound with a solution of piperidine in an organic solvent, followed by purification.
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and T7 RNA polymerase.
-
Add the amino acid mixture lacking methionine.
-
Add the prepared D-Methionine-d3 to the desired final concentration.
-
Add the DNA template.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C for E. coli systems) for 2-4 hours. For larger yields, a dialysis system can be used for prolonged incubation (16-24 hours).
-
Protein Purification: After the reaction is complete, purify the expressed protein using an affinity tag (e.g., His-tag, GST-tag) engineered into the protein construct.
-
Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).[5]
Visualizations
Signaling Pathway Diagram
References
- 1. Cell-Free Expression of GPCRs into Nanomembranes for Functional and Structural Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Free Expression of GPCRs into Nanomembranes for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. pnas.org [pnas.org]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Structure and function of G protein-coupled receptors using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Integration of Cell-Free Expression and Solid-State NMR to Investigate the Dynamic Properties of Different Sites of the Growth Hormone Secretagogue Receptor [frontiersin.org]
- 8. Methionine scanning as an NMR tool for detecting and analyzing biomolecular interaction surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and 13CH3 methionine labeling of a signaling competent neurotensin receptor 1 variant for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. bachem.com [bachem.com]
- 15. protocols.io [protocols.io]
Application Note: Fmoc Deprotection of D-Methionine Containing Peptides
Introduction
The incorporation of unnatural amino acids, such as D-methionine, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can confer resistance to enzymatic degradation, enhance conformational stability, and improve the pharmacokinetic profile of peptide-based therapeutics. The solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for synthesizing these modified peptides.
The iterative deprotection of the Fmoc group, typically with a secondary amine base like piperidine (B6355638), is a crucial step in the elongation of the peptide chain. While generally efficient, this step can be associated with side reactions, particularly when sensitive amino acids are present. This application note provides a detailed protocol for the Fmoc deprotection of D-methionine containing peptides and discusses potential side reactions and mitigation strategies to ensure the synthesis of high-purity peptides.
Challenges in the Synthesis of Methionine-Containing Peptides
The primary challenges in the synthesis of peptides containing methionine, including its D-enantiomer, are the susceptibility of the thioether side chain to oxidation and alkylation.
-
Oxidation: The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide (B87167) (Met(O)) and, under harsher conditions, methionine sulfone (Met(O2)).[1][2] This oxidation can occur during synthesis, cleavage, and storage.[3]
-
S-alkylation: The thioether is nucleophilic and can be alkylated by carbocations generated during the removal of acid-labile protecting groups, particularly during the final cleavage from the resin.[1][4]
While these side reactions are most pronounced during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, it is good practice to employ high-quality reagents and optimized conditions throughout the synthesis to minimize any potential for side product formation.
Another common side reaction in Fmoc-SPPS is the formation of aspartimide when an aspartic acid residue is present in the sequence. This is a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection.[5][6][7] This can lead to the formation of α- and β-aspartyl peptides and racemization.[5][6] While not specific to methionine-containing peptides, it is a critical consideration for any Fmoc-based synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Fmoc-D-Met-OH | Peptide Synthesis | Various |
| Pre-loaded resin (e.g., Rink Amide, Wang) | High-loading | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Various |
| Piperidine | Peptide Synthesis | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Diisopropylethylamine (DIEA) | Peptide Synthesis | Various |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide Synthesis | Various |
| Acetic Anhydride | Reagent Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, Thioanisole) | Reagent Grade | Various |
Protocol 1: Standard Fmoc Deprotection of D-Methionine Containing Peptides
This protocol describes the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain containing D-methionine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 7-10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary amine.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Fmoc Deprotection with Aspartimide Suppression
For sequences containing an aspartic acid residue, particularly Asp-Gly or Asp-Ser motifs, the following modified deprotection protocol is recommended to minimize aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Modified Fmoc Deprotection:
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).
-
Add the modified deprotection solution to the resin.
-
Agitate for 15-20 minutes at room temperature.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Proceed to Coupling: Continue with the next coupling step.
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm.[6] Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of any remaining Fmoc-protected peptide.[6]
Final Cleavage and Deprotection of D-Methionine Peptides
While this note focuses on the iterative Fmoc deprotection, the final cleavage step is critical for obtaining the desired peptide free of side products. Oxidation of methionine is a significant risk at this stage.
Recommended Cleavage Cocktail for Methionine-Containing Peptides
To prevent oxidation and other side reactions during the final cleavage, a carefully formulated cleavage cocktail containing scavengers is essential.[1][4]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 81-95% | Cleavage and side-chain deprotection |
| Water | 2.5-5% | Scavenger |
| Thioanisole | 5% | Scavenger, suppresses Met oxidation |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
| Anisole | 2% | Scavenger |
| Dimethylsulfide (DMS) | 2% | Suppresses Met oxidation |
| Ammonium Iodide (NH4I) | 1.5% (w/v) | Reduces any formed Met(O) |
Note: The exact composition of the cleavage cocktail may need to be optimized depending on the other amino acids present in the peptide sequence. For instance, "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I) is specifically designed to prevent Met oxidation.[4]
Visualizing the Workflow and Pathways
Caption: Experimental workflow for Fmoc deprotection in SPPS.
Caption: Potential side reactions of the methionine side chain.
Conclusion
The Fmoc deprotection of D-methionine containing peptides can be performed efficiently using standard protocols with 20% piperidine in DMF. While side reactions involving the methionine side chain are more prevalent during the final acidic cleavage, maintaining high-quality synthesis conditions throughout the process is crucial. For peptides also containing aspartic acid, the use of additives like HOBt in the deprotection solution is recommended to suppress aspartimide formation. Careful monitoring and the use of optimized cleavage cocktails are key to obtaining high-purity D-methionine containing peptides for research and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-D-Methionine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the synthesis of custom peptides for a wide range of applications, from basic research to drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method used in SPPS due to its mild deprotection conditions.[][2][3] This document provides detailed application notes and protocols for the coupling of Fmoc-D-Methionine-d3 (a deuterated analog of Fmoc-D-Methionine) in SPPS.
The incorporation of isotopically labeled amino acids, such as D-Methionine-d3, is a critical tool in pharmacokinetic studies, NMR-based structural biology, and as internal standards for mass spectrometry. The substitution of protons with deuterium (B1214612) in the N-Fmoc-d3 group is not expected to significantly alter the chemical reactivity or coupling efficiency compared to the non-deuterated Fmoc-D-Methionine. Therefore, the protocols and efficiency expectations outlined herein are applicable to both isotopic forms.
Methionine residues can be susceptible to side reactions, primarily oxidation of the thioether side chain, during SPPS and subsequent cleavage steps.[4] Careful selection of reagents and protocols is essential to minimize these side reactions and ensure high purity of the final peptide.
Coupling Efficiency of Fmoc-D-Methionine-d3
The coupling efficiency in SPPS is a critical parameter that dictates the overall yield and purity of the final peptide. An efficiency of over 99% is typically desired for each coupling step.[] While specific quantitative data for Fmoc-D-Methionine-d3 is not extensively published, its coupling efficiency is expected to be comparable to that of standard, non-hindered amino acids. The efficiency is influenced by several factors, including the coupling reagents, reaction time, solvent, and the nature of the peptide sequence being synthesized.
Table 1: Factors Influencing the Coupling Efficiency of Fmoc-D-Methionine-d3
| Factor | Influence on Coupling Efficiency | Recommendations and Remarks |
| Coupling Reagents | The choice of activation agent is critical. Carbodiimides (e.g., DIC) combined with an additive (e.g., HOBt, Oxyma), or phosphonium/uronium salts (e.g., HBTU, HATU, PyBOP) are commonly used.[5][6] | For routine couplings, HBTU/DIPEA or DIC/Oxyma are efficient. For potentially difficult couplings, more potent activators like HATU may be employed. |
| Steric Hindrance | Methionine is not a sterically hindered amino acid, and high coupling efficiencies are generally expected. However, the preceding amino acid residues in the sequence can cause steric hindrance. | If coupling to a hindered residue (e.g., Proline, Valine), extended coupling times or double coupling may be necessary.[7] |
| Peptide Aggregation | During the synthesis of long or hydrophobic peptides, chain aggregation can hinder reagent access to the N-terminus, leading to incomplete coupling.[8] | The use of PEG-based resins or "difficult sequence" protocols may be required. Monitoring the reaction is crucial. |
| Reaction Time | Typical coupling times range from 30 minutes to 2 hours. | Incomplete coupling may be addressed by extending the reaction time or performing a second coupling (double coupling).[7][9] |
| Solvent Quality | The quality of the solvent, particularly DMF, is crucial. The presence of amines in DMF can cause premature deprotection of the Fmoc group.[9] | Use high-purity, amine-free DMF for all steps of the synthesis. |
Experimental Protocols
The following protocols provide a general guideline for the manual SPPS of peptides containing Fmoc-D-Methionine-d3. These can be adapted for automated peptide synthesizers.
General SPPS Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
Protocol for Fmoc-D-Methionine-d3 Coupling
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Resin with N-terminally deprotected peptide (0.1 mmol)
-
Fmoc-D-Methionine-d3 (e.g., 4 equivalents, 0.4 mmol)
-
Coupling Activator (e.g., HBTU, 3.9 equivalents, 0.39 mmol)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 8 equivalents, 0.8 mmol)
-
High-purity DMF
Procedure:
-
Preparation of the Amino Acid Solution:
-
In a clean vial, dissolve Fmoc-D-Methionine-d3 and the coupling activator (e.g., HBTU) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring of Coupling Completion
To ensure high coupling efficiency, it is essential to monitor the reaction. The Kaiser test is a sensitive qualitative test for the presence of free primary amines.[10][11][12]
Kaiser Test Protocol: [10][12]
Reagents:
-
Solution A: Potassium cyanide (KCN) in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
Procedure:
-
Take a small sample of the resin beads (1-2 mg) after the coupling and washing steps and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellowish beads: Negative result, indicating complete coupling (no free primary amines).
-
Blue/Purple beads: Positive result, indicating incomplete coupling (presence of free primary amines). In this case, a recoupling step is recommended.
Chloranil Test:
The Chloranil test can be used as an alternative or complementary test, and it is particularly useful for detecting secondary amines (like proline), though it also detects primary amines.[13][14][15]
Potential Side Reactions and Mitigation
When working with methionine-containing peptides, the primary side reaction of concern is the oxidation of the thioether side chain to form methionine sulfoxide (B87167).[4] This can occur during synthesis, but is more prevalent during the final cleavage from the resin with strong acids like TFA.
Table 2: Mitigation of Methionine Oxidation
| Step | Mitigation Strategy | Details |
| SPPS | Use high-quality, peroxide-free solvents. | While less common during synthesis, oxidative species can lead to sulfoxide formation. |
| Cleavage | Add scavengers to the cleavage cocktail. | The addition of scavengers such as ammonium (B1175870) iodide can help prevent the oxidation of methionine during TFA cleavage.[9] |
Conclusion
The coupling of Fmoc-D-Methionine-d3 in SPPS is a straightforward process that can be achieved with high efficiency using standard protocols. By employing robust coupling strategies, diligently monitoring reaction completion, and taking precautions to prevent side reactions like oxidation, researchers can successfully incorporate this isotopically labeled amino acid into their peptides of interest. The protocols and guidelines presented in this document provide a solid foundation for achieving high-purity deuterated peptides for various applications in research and development.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Methionine-N-fmoc-d3 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Methionine-N-fmoc-d3 is a deuterated analog of the amino acid D-methionine, protected at its amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The deuterium (B1214612) label on the methyl group (d3) allows for its distinction from endogenous methionine, making it a powerful tracer for in vivo and in vitro metabolic studies.
This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in various metabolic studies. It is important to note that the Fmoc protecting group is primarily utilized for solid-phase peptide synthesis and is typically removed under basic conditions. For in vivo metabolic tracing, it is generally presumed that the tracer is administered as D-Methionine-d3, without the Fmoc group, to allow for its participation in enzymatic reactions. These notes and protocols will therefore focus on the applications of D-Methionine-d3.
Applications of D-Methionine-d3 in Metabolic Research
D-Methionine-d3 serves as a versatile tracer for investigating several key areas of metabolism:
-
D-Amino Acid Metabolism: Elucidating the pathways of D-amino acid utilization and detoxification, primarily through the action of D-amino acid oxidase (DAAO).
-
One-Carbon Metabolism: Tracing the flux of the deuterated methyl group through the methionine cycle, impacting processes like methylation of DNA, RNA, proteins, and lipids.
-
Protein Synthesis and Degradation: While L-methionine is the canonical amino acid for protein synthesis, the in vivo conversion of D-methionine to L-methionine allows for the study of protein turnover.
-
Bacterial Metabolism and Infection Imaging: Exploiting the differential utilization of D-amino acids by bacteria compared to mammalian cells for diagnostic purposes.[1]
-
Cancer Metabolism: Investigating the altered methionine dependence and metabolism in cancerous cells and tissues.[2][3]
Data Presentation
The following table summarizes quantitative data from representative studies utilizing deuterated D-methionine as a metabolic tracer.
| Parameter | Organism/System | Tracer | Key Finding | Reference |
| Conversion to L-Methionine | Rat (in vivo) | D-[2H3]methionine | >90% of intravenously administered D-methionine is converted to L-methionine. | [4] |
| Muscle Protein Synthesis (MPS) | C2C12 myotubes (in vitro) | methyl[D3]-13C-methionine | Fractional synthetic rates (FSR) were quantifiable and responsive to anabolic and catabolic stimuli. | [5] |
| Muscle Protein Breakdown (MPB) | C2C12 myotubes (in vitro) | methyl[D3]-13C-methionine | The appearance of methyl[D3]-methylhistidine in the media served as a reliable marker for MPB. | [5] |
| Bacterial Uptake | E. coli & S. aureus (in vivo mouse model) | D-[methyl-11C]methionine | Rapid and selective accumulation in bacterial infections compared to sterile inflammation. | [1] |
Signaling Pathways and Experimental Workflows
D-Methionine Metabolism Pathway
The metabolic fate of D-methionine is initiated by D-amino acid oxidase (DAAO), which converts it to its corresponding α-keto acid. This intermediate can then be transaminated to form L-methionine, which enters the central methionine cycle.
Caption: Metabolic pathway of D-Methionine-d3.
General Experimental Workflow for In Vitro Tracer Studies
This workflow outlines the key steps for conducting a metabolic tracing experiment using D-Methionine-d3 in cell culture.
Caption: General workflow for in vitro D-Methionine-d3 tracing.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with D-Methionine-d3
Objective: To trace the metabolic fate of D-Methionine-d3 in cultured adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
D-Methionine-d3 tracer
-
Methionine-free culture medium
-
Fetal Bovine Serum (dialyzed)
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture overnight in complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing methionine-free medium with the desired concentration of D-Methionine-d3 and dialyzed FBS. Pre-warm the medium to 37°C.
-
Labeling: Aspirate the culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., for a time-course experiment, have separate wells for different time points).
-
Metabolic Quenching and Metabolite Extraction:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Analysis of D-Methionine-d3 and its Metabolites by LC-MS/MS
Objective: To quantify the incorporation of the deuterium label from D-Methionine-d3 into downstream metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS/MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Appropriate LC column (e.g., HILIC or reversed-phase C18)
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase composition (e.g., 95% A and 5% B).
-
LC Separation:
-
Inject the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the metabolites. For example, a gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and fragment ions for D-Methionine-d3 and its expected labeled metabolites (e.g., L-Methionine-d3, SAM-d3).
-
-
Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Calculate the isotopic enrichment and analyze the isotopologue distribution to determine metabolic fluxes.
-
Protocol 3: D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To measure the activity of DAAO, the initial enzyme in D-methionine metabolism. This protocol is adapted from established methods.[2][6]
Materials:
-
Tissue homogenate or cell lysate
-
D-Methionine
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, Amplex Red, and HRP.
-
Add Sample: In a 96-well plate, add the tissue homogenate or cell lysate to be assayed.
-
Initiate Reaction: Add the D-methionine substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to the DAAO activity.
-
Standard Curve: Generate a standard curve using known concentrations of hydrogen peroxide to quantify the DAAO activity in terms of H₂O₂ produced per unit time per mg of protein.
References
- 1. Imaging Active Infection in vivo Using D-Amino Acid Derived PET Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary methionine links nutrition and metabolism to the efficacy of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Turnover Using Isotope-Labeled Methionine
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis and is integral to a wide range of biological functions, including cell growth, differentiation, and response to stimuli. The study of protein turnover provides invaluable insights into the regulation of cellular processes and is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become a powerful technique for measuring protein turnover rates on a proteome-wide scale. This document provides detailed application notes and protocols for the use of isotope-labeled methionine, with a special focus on the potential applications and challenges associated with D-amino acid isotopes like D-Methionine-N-fmoc-d3.
Challenges and Considerations for Using D-Amino Acids in Mammalian Protein Turnover Studies
While the use of L-amino acid isotopes for metabolic labeling is a well-established technique, the application of D-amino acids such as this compound for in vivo protein turnover studies in mammalian systems presents significant challenges.
-
Ribosomal Specificity: The primary machinery for protein synthesis, the ribosome, exhibits a very high degree of stereospecificity for L-amino acids. Consequently, the direct incorporation of D-amino acids into newly synthesized proteins via ribosomal translation is generally not successful in standard mammalian cells. While engineered ribosomes that can incorporate D-amino acids have been developed, this is a specialized and not widely accessible technique.
-
D-Amino Acid Metabolism: Mammalian cells possess enzymes that actively metabolize D-amino acids. A key enzyme in this process is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2][3]. This enzymatic activity would likely lead to the rapid degradation of exogenously supplied D-methionine, preventing its accumulation and potential incorporation into proteins. DAO is present in various tissues, including the liver and kidney, and plays a role in detoxification and regulating the levels of specific D-amino acids like D-serine in the central nervous system[4][5][6]. The presence of DAO suggests that mammalian systems are equipped to clear D-amino acids, which would interfere with their use as metabolic labels for protein synthesis[7].
Potential Research Applications for this compound
Despite the limitations for direct metabolic labeling of proteins in vivo, this compound can be a valuable tool in specific research contexts:
-
In Vitro Translation Systems: Cell-free protein synthesis systems could potentially be adapted to study the incorporation of D-amino acids under controlled conditions, especially if the system is devoid of D-amino acid metabolizing enzymes.
-
Studying D-Amino Acid Oxidase (DAO) Activity: this compound can be used as a substrate to study the kinetics and inhibition of DAO. The deuterium (B1214612) label would allow for sensitive and specific detection of the metabolic products using mass spectrometry.
-
Investigations in DAO-deficient Models: In genetically modified cell lines or animal models where DAO has been knocked out, the metabolic fate of D-methionine could be investigated with reduced interference from oxidative deamination, potentially revealing alternative metabolic pathways or low-level non-ribosomal incorporation.
-
Probing the Methionine Salvage Pathway: The methionine salvage pathway is a crucial metabolic route for regenerating methionine. This compound could be used to trace the fate of the D-isomer in this pathway and to investigate the stereospecificity of the enzymes involved[8][9][10].
Protocol: Protein Turnover Analysis Using Deuterated L-Methionine
Given the challenges with D-amino acids, this section provides a detailed protocol for a well-established method for protein turnover analysis using a deuterated L-amino acid, which can be adapted by researchers. This method is analogous to the pulsed SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique.
Experimental Workflow
Caption: Experimental workflow for protein turnover analysis using deuterated L-methionine.
Materials
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI 1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Methionine-free medium
-
"Light" L-Methionine
-
"Heavy" L-Methionine-d3
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Methodology
-
Media Preparation:
-
Light Medium: Prepare complete growth medium by supplementing L-methionine-free medium with "light" L-methionine and dFBS to the desired final concentrations.
-
Heavy Medium: Prepare complete growth medium by supplementing L-methionine-free medium with "heavy" L-Methionine-d3 and dFBS to the same final concentrations as the light medium.
-
-
Cell Culture and Labeling:
-
Adapt cells to the "light" medium for at least 5-6 cell doublings to ensure complete incorporation of the light amino acid.
-
To start the pulse experiment, replace the "light" medium with the "heavy" medium. This is time point zero (t=0).
-
Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected turnover rates of the proteins of interest.
-
For each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in lysis buffer on ice.
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each time point for digestion.
-
Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the peptide samples with formic acid.
-
Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS data.
-
The software will also quantify the peak intensities for the "light" and "heavy" isotopic envelopes for each identified peptide.
-
Calculate the ratio of heavy to light (H/L) peptide abundance for each protein at each time point.
-
The rate of protein synthesis (turnover) can be determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model.
-
Data Presentation
The quantitative data from a protein turnover experiment can be summarized in a table to facilitate comparison of turnover rates for different proteins.
| Protein ID | Gene Name | Function | Half-life (hours) | R-squared |
| P02768 | ALB | Serum albumin | 20.5 | 0.98 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 42.1 | 0.95 |
| P08670 | VIM | Vimentin | 75.3 | 0.92 |
| Q06830 | HSP90AA1 | Heat shock protein 90-alpha | 15.8 | 0.99 |
| P62258 | EEF2 | Eukaryotic translation elongation factor 2 | 55.6 | 0.96 |
This is example data and actual results will vary depending on the cell line and experimental conditions.
Signaling and Metabolic Pathways
Metabolic Fate of D-Methionine in Mammalian Cells
Caption: Potential metabolic fate of D-Methionine-d3 in mammalian cells.
The study of protein turnover is essential for understanding cellular dynamics in health and disease. While the direct use of this compound for metabolic labeling of proteins in mammalian cells is hampered by biological constraints, it holds promise for specific applications, particularly in the study of D-amino acid metabolism. For researchers aiming to perform protein turnover studies, the use of deuterated L-amino acids provides a robust and well-validated approach. The protocol provided herein offers a comprehensive guide for conducting such experiments, from experimental design to data analysis, enabling the quantitative assessment of proteome dynamics.
References
- 1. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pnas.org [pnas.org]
- 8. The methionine salvage pathway [normalesup.org]
- 9. Reactome | Methionine salvage pathway [reactome.org]
- 10. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing D-Methionine from Solid-Phase Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing sensitive amino acids, such as D-methionine, via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage step. During cleavage from the solid support and simultaneous removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the thioether side chain of methionine is susceptible to two major side reactions: oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation by carbocations generated from protecting groups.[1][2][3] These modifications can significantly impact the peptide's purity, yield, and biological activity.
This document provides detailed protocols and comparative data for the cleavage of peptides containing D-methionine from the resin, with a focus on minimizing undesirable side reactions. The use of specific cleavage cocktails containing scavengers is essential to mitigate these issues.
Common Side Reactions During Cleavage of Methionine-Containing Peptides
The primary side reactions involving the methionine residue during TFA-mediated cleavage are:
-
Oxidation: The thioether group of methionine can be readily oxidized to form methionine sulfoxide.[4] This is often exacerbated by exposure to atmospheric oxygen during the cleavage process.[3]
-
S-alkylation: Reactive carbocations, such as the tert-butyl cation generated from tert-butyl-based protecting groups, can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a sulfonium (B1226848) salt.[2][3]
The extent of these side reactions is influenced by the peptide sequence, the cleavage conditions, and the composition of the cleavage cocktail.[2]
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail is paramount for preserving the integrity of D-methionine-containing peptides. The addition of scavengers to the TFA mixture is a standard practice to quench reactive carbocations and prevent oxidation. Below is a summary of commonly used cleavage reagents and their effectiveness in minimizing methionine-related side reactions.
| Cleavage Reagent | Composition | Efficacy in Preventing Methionine Oxidation | Efficacy in Preventing S-Alkylation | Notes |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v)[5] | Poor[5] | Good | TIS is an effective scavenger for carbocations but does not prevent methionine oxidation.[5] |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[3] | Moderate | Good | Often used as a general cleavage reagent for peptides with sensitive residues.[5] However, significant oxidation (15-55%) of methionine can still occur.[6] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2 v/v)[3] | Moderate | Good | Similar to Reagent K, it provides good protection against alkylation but is only moderately effective at preventing oxidation, with 15-55% Met(O) formation reported.[6] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium (B1175870) Iodide (NH₄I) (81:5:5:2.5:3:2:1.5 w/w)[6] | Excellent | Good | Specifically designed to minimize methionine oxidation.[6] Reports indicate no detectable methionine sulfoxide formation when using this reagent.[6] The presence of NH₄I helps to reduce any Met(O) that may form.[2] |
| TMSCl/PPh₃ Cocktail | TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethylsulfide (DMS) (85:5:5:5 v/v) + Triphenylphosphine (PPh₃) (1 mg/mL)[2] | Excellent | Good | A newer formulation shown to eradicate methionine oxidation and reduce S-alkylation.[2] For peptides also containing Cys(Trt), the addition of TIS is recommended.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the cleavage of a D-methionine-containing peptide from a solid-phase resin. A comparative approach using different cleavage cocktails is recommended to determine the optimal conditions for a specific peptide.
Protocol 1: General Peptide-Resin Preparation
-
Following solid-phase peptide synthesis (SPPS), wash the peptidyl-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) (3 x 10 mL).
-
Dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator for at least 1 hour to remove residual solvent.
Protocol 2: Peptide Cleavage (Comparative)
This protocol outlines the cleavage using three different cocktails for comparison: Reagent K (standard), Reagent H (optimized for Met), and the TMSCl/PPh₃ cocktail (newer generation).
A. Preparation of Cleavage Cocktails (Prepare fresh)
-
Reagent K: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL 1,2-Ethanedithiol.
-
Reagent H: Mix 8.1 g TFA, 0.5 g Phenol, 0.5 g Thioanisole, 0.25 g 1,2-Ethanedithiol, 0.3 g Water, 0.2 g Dimethylsulfide, and 0.15 g Ammonium Iodide.
-
TMSCl/PPh₃ Cocktail: Mix 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Trimethylsilyl chloride, and 0.5 mL Dimethylsulfide. Add 10 mg of Triphenylphosphine.
B. Cleavage Reaction
-
Divide the dried peptidyl-resin into three equal portions in separate reaction vessels.
-
To each vessel, add 10 mL of one of the freshly prepared cleavage cocktails.
-
Gently agitate the mixtures at room temperature. For Reagents K and the TMSCl/PPh₃ cocktail, a reaction time of 1-2 hours is typical.[1][2] For Reagent H, a 3-hour reaction is recommended to ensure complete deprotection and reduction.[6]
-
Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]
C. Peptide Precipitation and Isolation
-
Filter the resin from each reaction vessel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide (if necessary)
If analysis of the crude peptide indicates the presence of methionine sulfoxide, a post-cleavage reduction can be performed.
-
Dissolve the crude peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[1]
-
Treat the solution with ammonium iodide and dimethyl sulfide.[1]
-
Monitor the reaction by HPLC until the reduction is complete.
-
Purify the peptide by preparative HPLC.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the cleavage and analysis of a D-methionine-containing peptide.
References
Troubleshooting & Optimization
Technical Support Center: D-Methionine-N-fmoc-d3 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-Methionine-N-fmoc-d3.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This guide provides a step-by-step approach to resolving solubility challenges with this compound. The troubleshooting workflow is visualized in the diagram below.
// Nodes A [label="Start: Solubility Issue with\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Identify the current solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Is the solvent a standard\npolar aprotic solvent (DMF, NMP, DCM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Try gentle heating (up to 40°C)\nand sonication.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Still not dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Consider solvent mixtures.\n(e.g., DCM/DMF, TFE/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Is the solvent a less common or\n'green' solvent (e.g., 2-MeTHF)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Consult literature for specific\nsolubility data in that solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Consider alternative green solvents\n(e.g., PolarClean).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Is the solvent aqueous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Fmoc-amino acids have very low\nsolubility in aqueous solutions.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="Use a co-solvent (e.g., DMSO)\nor a surfactant (e.g., Tween 80).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="Contact Technical Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Check solvent type"]; C -> D [label="Yes"]; C -> H [label="No"]; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; F -> G; H -> I [label="Yes"]; H -> K [label="No"]; I -> J; J -> G; K -> L [label="Yes"]; K -> N [label="Unsure"]; L -> M; M -> G; }
Question: I am unable to dissolve this compound in a standard organic solvent like DMF or NMP. What should I do?
Answer:
-
Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. The presence of water or other impurities can significantly impact solubility. Dimethylformamide (DMF), for instance, can degrade over time to release dimethylamine, which can affect the Fmoc-protecting group[1].
-
Increase Temperature: Gently warm the solution to 30-40°C. This can help overcome the activation energy required for dissolution. Avoid excessive heating, which could lead to degradation.
-
Use Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help break up any aggregates and facilitate solvation.
-
Consider Solvent Mixtures: For challenging cases, especially when dealing with peptide aggregation during synthesis, solvent mixtures can be effective[1]. Common mixtures include:
-
Dimethyl sulfoxide (B87167) (DMSO) in combination with other solvents.
-
Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used as co-solvents to disrupt secondary structures that may lead to aggregation.
-
Question: I am trying to use a "green" solvent and am having solubility issues. What are my options?
Answer:
While greener solvents are desirable, their solvating properties can differ from traditional solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): Most Fmoc-amino acids show good solubility in 2-MeTHF at a concentration of 0.2 M[2]. If you are experiencing issues, ensure the solvent is pure and consider the concentration of your solution.
-
Ethyl Acetate (EtOAc): While environmentally friendly, its polarity may not be sufficient to dissolve all Fmoc-protected amino acids at high concentrations. It is often used in combination with other solvents[2].
-
PolarClean: This green solvent has been reported to have excellent dissolving capacity for all Fmoc-amino acids, with most being highly soluble (>0.9 M) and all showing solubility >0.4 M[3].
Question: Can I dissolve this compound in an aqueous solution?
Answer:
Fmoc-protected amino acids, including this compound, are generally sparingly soluble in water[4][5]. Direct dissolution in aqueous buffers is not recommended. For applications requiring an aqueous environment, consider the following:
-
Use of Co-solvents: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF first, and then slowly add it to the aqueous buffer with vigorous stirring.
-
Surfactants: The use of surfactants, such as Tween 80, has been shown to enhance the solubility of Fmoc-amino acids in aqueous solutions for specific applications like aqueous-phase peptide synthesis[5].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent | General Solubility of Fmoc-Amino Acids |
| N,N-Dimethylformamide (DMF) | Highly Soluble[][7] |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble[][7] |
| Dichloromethane (DCM) | Soluble[7] |
| Water | Sparingly Soluble[4] |
Q2: Does the deuterium (B1214612) labeling in this compound significantly affect its solubility compared to the non-labeled compound?
The substitution of three hydrogen atoms with deuterium in the S-methyl group is a minor structural change and is not expected to significantly alter the overall polarity or physicochemical properties of the molecule. Therefore, the solubility of this compound should be comparable to that of Fmoc-D-Methionine.
Q3: Why is my Fmoc-protected amino acid precipitating out of solution during solid-phase peptide synthesis (SPPS)?
Precipitation during SPPS can be due to several factors:
-
Peptide Aggregation: As the peptide chain elongates, it may adopt secondary structures that lead to aggregation and poor solvation, especially with hydrophobic amino acids[8].
-
Insufficient Solvent Volume: Ensure that a sufficient volume of solvent is used to maintain the solubility of both the growing peptide chain and the incoming Fmoc-amino acid.
-
Temperature Effects: Some coupling reactions are performed at elevated temperatures, which can sometimes affect the stability and solubility of reagents.
Q4: Are there any specific handling recommendations for this compound to ensure optimal solubility?
To ensure the best results, follow these handling guidelines:
-
Storage: Store the compound in a cool, dry place, protected from light and moisture, to prevent degradation.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to avoid introducing contaminants that could affect solubility or react with the compound.
-
Work in an Inert Atmosphere: When possible, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Experimental Protocol: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
// Nodes A [label="Start: Prepare Saturated Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add excess this compound\nto a known volume of solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Equilibrate the solution (e.g., 24h at constant temperature)\nwith stirring/shaking.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Separate Solid from Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Centrifuge the sample to pellet\nundissolved solid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Carefully collect the supernatant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Quantify Solute Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Prepare a dilution series of the supernatant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Analyze by UV-Vis Spectroscopy\n(measure absorbance of the Fmoc group).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Alternatively, use HPLC with a standard curve.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Calculate Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Determine the concentration in the\nsaturated supernatant (e.g., in mg/mL or M).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; H -> J [style=dashed]; I -> K; J -> K [style=dashed]; K -> L; }
1. Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Calibrated pipettes
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture by stirring or shaking at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant for analysis.
-
-
Quantification:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standards of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standards at the wavelength corresponding to the Fmoc group (around 267 nm or 301 nm).
-
Create a calibration curve of absorbance versus concentration.
-
Dilute the supernatant if necessary to fall within the linear range of the calibration curve and measure its absorbance.
-
Calculate the concentration of the supernatant using the calibration curve.
-
-
Using HPLC:
-
Develop an HPLC method with a suitable column and mobile phase to detect and quantify this compound.
-
Prepare and run a series of standards to create a calibration curve of peak area versus concentration.
-
Inject a known volume of the supernatant (diluted if necessary) and determine its concentration from the calibration curve.
-
-
-
Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Preventing Methionine Oxidation During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of methionine oxidation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is methionine prone to oxidation during peptide synthesis?
A1: The thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species (ROS)[1]. This oxidation can occur during synthesis, but it is most prevalent during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA)[2][3]. The oxidation converts methionine to methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da, and can sometimes proceed further to the irreversible methionine sulfone (Met(O2))[2][4].
Q2: How can I detect methionine oxidation in my synthesized peptide?
A2: The most common method for detecting methionine oxidation is mass spectrometry (MS), where the oxidized peptide will show a characteristic mass increase of +16 Da per oxidized methionine residue[1][2]. For more precise quantification, especially when dealing with potential artifacts introduced during analysis, stable isotope labeling methods can be employed. One such method involves oxidizing the peptide with ¹⁸O-labeled hydrogen peroxide, allowing differentiation between pre-existing ¹⁶O-sulfoxide and the labeled ¹⁸O-sulfoxide by a 2 Da mass difference in the mass spectrum[5].
Q3: What are the primary sources of oxidation during solid-phase peptide synthesis (SPPS)?
A3: While the thioether in methionine is generally stable during standard Fmoc-based SPPS coupling and deprotection steps, oxidation can still occur[1]. The primary sources of oxidation are:
-
Atmospheric Oxygen: Performing the synthesis without an inert atmosphere can lead to gradual oxidation.
-
Reagents: Oxidizing impurities in solvents and reagents can contribute to methionine oxidation.
-
Cleavage Step: The highly acidic conditions of the TFA cleavage cocktail are the most significant contributor to methionine oxidation[2][3].
Q4: Can oxidized methionine be reversed?
A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved both on-resin and in-solution. Common chemical reducing agents include a combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) or dithiothreitol (B142953) (DTT)[1][4]. Enzymatic reduction using methionine sulfoxide reductases (MsrA and MsrB) is also possible and is highly specific[4][6][7]. However, further oxidation to methionine sulfone (Met(O₂)) is generally considered irreversible in biological systems[4].
Troubleshooting Guides
Problem 1: My peptide shows an unexpected mass increase of +16 Da.
-
Likely Cause: This mass shift is characteristic of the oxidation of one methionine residue to methionine sulfoxide (Met(O))[2].
-
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing scavengers known to reduce or prevent oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen[2].
-
Post-Synthesis Reduction: If oxidation has already occurred, you can reduce the purified peptide back to its native form.
-
Problem 2: Significant oxidation is observed even with standard scavengers.
-
Likely Cause: The choice and concentration of scavengers may not be optimal for your specific peptide sequence. Some peptides are more prone to oxidation than others.
-
Troubleshooting Steps:
-
Use a More Robust Scavenger Cocktail: For peptides that are highly susceptible to oxidation, consider using more specialized and potent scavenger cocktails. A combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) has been shown to be highly effective in eliminating oxidation[2][3].
-
On-Resin Reduction: Before cleavage, perform an on-resin reduction of any oxidized methionine.
-
Inert Atmosphere: Ensure all steps of the synthesis, especially the cleavage, are performed under a strict inert atmosphere.
-
Data Presentation: Comparison of Scavenger Cocktails
The following table summarizes common scavenger cocktails used to prevent methionine oxidation during TFA cleavage.
| Scavenger Cocktail | Composition (v/v or w/v) | Key Advantages | Limitations |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | "Odorless" alternative to thiol-containing scavengers. | Does not prevent methionine oxidation[8]. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Broadly applicable for peptides with sensitive residues like Cys, Met, Trp, and Tyr. | Strong, unpleasant odor from thiol scavengers. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation and can reduce already formed Met(O)[3][8]. | Complex mixture with a strong odor. |
| TMSCl/PPh₃ Cocktail | TFA/Anisole/TMSCl/DMS (85:5:5:5) + 1 mg/mL PPh₃ | Highly effective at eradicating methionine oxidation[3]. | TMSCl can affect other sensitive residues if not used carefully. |
| THT Additive | Addition of Tetrahydrothiophene (THT) to SPPS solvents | Can reduce the extent of methionine oxidation during the synthesis cycles[9][10]. | May not completely prevent oxidation, often used in combination with other methods[9][10]. |
Experimental Protocols
Protocol 1: Quantification of Methionine Oxidation using Mass Spectrometry
Objective: To determine the percentage of oxidized methionine in a peptide sample.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Mass Spectrometry Analysis:
-
Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in the expected mass range for the native and oxidized peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the native peptide (M) and the peak for the oxidized peptide (M+16).
-
Calculate the percentage of oxidation using the following formula: % Oxidation = (Intensity of M+16) / (Intensity of M + Intensity of M+16) * 100
-
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide in Solution
Objective: To reduce methionine sulfoxide back to methionine in a purified peptide.
Methodology:
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethylsulfide (DMS) in trifluoroacetic acid (TFA). A common ratio is 1.5% (w/v) NH₄I and 2% (v/v) DMS in TFA.
-
Reduction Reaction:
-
Dissolve the peptide containing methionine sulfoxide in the prepared TFA cocktail.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the reduced peptide using reverse-phase HPLC.
-
-
Verification: Confirm the complete reduction of methionine sulfoxide to methionine using mass spectrometry (disappearance of the M+16 peak).
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Amino Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a particular focus on challenges encountered with D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, especially with D-amino acids?
Several factors can contribute to inefficient Fmoc removal, many of which are exacerbated when incorporating D-amino acids or other sterically hindered residues:
-
Steric Hindrance: D-amino acids, like their L-counterparts with bulky side chains (e.g., Valine, Isoleucine), can physically block the deprotection reagent from accessing the Fmoc group.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are also notoriously challenging.[2]
-
Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can form secondary structures like β-sheets.[1][3] This aggregation can make the peptide resin less permeable to solvents and reagents, leading to inefficient deprotection.[2]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can decrease efficiency.[1] Furthermore, inadequate reaction times, temperatures, or concentrations of the deprotection agent can result in incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][2] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test does not work for N-terminal proline (a secondary amine), which yields a reddish-brown color.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct that can be monitored spectrophotometrically.[2] A lack of or reduced absorbance at the expected wavelength (around 301-312 nm) after the deprotection step can indicate a problem.[2]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved aliquot of the crude peptide is a classic symptom of incomplete Fmoc deprotection.[1][4] The presence of significant deletion sequences confirms the issue.[1]
-
Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show the expected mass of the target peptide and may also show masses corresponding to deletion sequences.[4]
Troubleshooting Workflow
If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary: Alternative Deprotection Reagents
For challenging sequences, including those with D-amino acids, modifying the deprotection cocktail can be highly effective. The following table summarizes common alternatives to the standard 20% piperidine in DMF.
| Reagent/Cocktail | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | DMF or NMP | 10-20 minutes | Standard condition; may be insufficient for difficult sequences.[5][6] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | 3 x 2 minutes | A stronger, non-nucleophilic base; very effective for hindered residues but can promote side reactions like aspartimide formation.[7] Often used with a scavenger. |
| Piperazine (B1678402) and DBU | 5% Piperazine + 2% DBU (v/v) | NMP | < 1 minute | A rapid and efficient alternative that can minimize side reactions.[8][9] |
| Morpholine | 50% (v/v) | DMF | 20-30 minutes | A milder alternative, sometimes used for sensitive peptides.[7][10] |
| Diethylamine | 10-60% (v/v) | DMF or DMA | 120-180 minutes | An inexpensive alternative to piperidine.[10] |
| Dipropylamine (DPA) | 25% (v/v) | DMF | - | Shown to reduce aspartimide formation compared to piperidine.[11] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine
-
Small glass test tube
-
Heating block or water bath (100°C)
Methodology:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Protocol 2: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
Materials:
-
Peptide-resin
-
DMF (N,N-Dimethylformamide)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Reaction vessel with filtration capabilities
Methodology:
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.
-
Deprotection: Add the deprotection solution to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.
Protocol 3: DBU-Mediated Fmoc Deprotection for Difficult Sequences
This protocol is for challenging deprotections where standard methods fail.
Materials:
-
Peptide-resin
-
DMF (N,N-Dimethylformamide)
-
Deprotection solution: 2% DBU and 5% piperazine in NMP (or DMF)
-
Reaction vessel with filtration capabilities
Methodology:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (NMP or DMF).
-
Deprotection: Add the deprotection cocktail to the resin and agitate. Monitor the reaction progress carefully. A typical reaction time is significantly shorter than with piperidine alone (e.g., 5-15 minutes).[2]
-
Drain and Wash: Drain the solution and wash the resin extensively with the solvent to remove all traces of DBU and piperazine.
-
Confirmation: Perform a Kaiser test (Protocol 1) to confirm the presence of a free primary amine.
Signaling Pathways and Logical Relationships
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Racemization of D-Methionine During Peptide Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the racemization of D-methionine during peptide coupling reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a specific stereoisomer of a chiral amino acid, such as D-methionine, is converted into its mirror image (L-methionine), resulting in a mixture of both enantiomers. This loss of stereochemical purity during peptide synthesis can lead to the formation of diastereomeric peptides, which may have altered biological activity and be difficult to separate from the desired product.
Q2: Why is D-methionine susceptible to racemization during coupling?
A2: Like other amino acids (excluding glycine), the alpha-carbon of D-methionine is a chiral center. During the activation of the carboxyl group for peptide bond formation, the proton on the alpha-carbon can become acidic and be abstracted by a base. This can lead to the formation of a planar enolate or an oxazolone (B7731731) intermediate, both of which are achiral. Re-protonation of this intermediate can occur from either side, leading to a mixture of D and L isomers.
Q3: What are the primary factors that influence the racemization of D-methionine?
A3: Several factors can contribute to the extent of racemization during the coupling of D-methionine:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization.
-
Additives: The presence of additives like HOBt, HOAt, and Oxyma can suppress racemization.[1]
-
Base: The type and concentration of the base used can promote racemization. Stronger and less sterically hindered bases tend to increase racemization.
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]
-
Activation Time: Prolonged activation times can increase the risk of racemization.[2]
Q4: Aside from racemization, are there other common side reactions involving methionine?
A4: Yes, the thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[3][4] This can occur during synthesis or cleavage. While not a racemization issue, it is a common side reaction to be aware of when working with methionine-containing peptides.
Troubleshooting Guides
Issue: I am observing a significant amount of the L-methionine diastereomer in my final peptide product.
This is a common problem that can be addressed by systematically evaluating and optimizing your coupling protocol.
| Potential Cause | Recommended Solution |
| Highly Activating Coupling Reagent | Switch to a coupling reagent known for lower racemization potential, such as an aminium/uronium or phosphonium (B103445) salt (e.g., HATU, HBTU, PyAOP) in combination with an additive.[5][6] |
| Inappropriate Base | If using a strong, non-hindered base like DIEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[7] Use the minimum amount of base necessary for the reaction to proceed. |
| Suboptimal Additive | If you are using a carbodiimide (B86325) reagent like DIC without an additive, or with a less effective one like HOBt, consider switching to more efficient racemization suppressants such as HOAt or OxymaPure.[8] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature, to slow down the rate of racemization.[2] |
| Prolonged Activation Time | Reduce the pre-activation time of the amino acid before adding it to the resin. Monitor the reaction progress to avoid unnecessarily long coupling times. |
| Solvent Effects | While solvent choice is often dictated by solubility and resin swelling, consider using less polar solvents if compatible with your synthesis.[2] |
Quantitative Data on Racemization
Disclaimer: The following data is for the coupling of Z-Phe-Val-OH with H-Pro-NH2 and Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, not D-methionine. However, the trends observed are generally applicable to other amino acids.
| Coupling Reagent | Additive | Base | % D-Isomer Formation |
| DIC | HOBt | DIEA | Low to Moderate |
| DIC | HOAt | DIEA | Low |
| DIC | OxymaPure | DIEA | Very Low |
| HBTU | (internal HOBt) | DIEA | Low |
| HATU | (internal HOAt) | DIEA | Very Low |
| COMU | (internal Oxyma) | DIEA | Very Low |
Data compiled from publicly available information and general knowledge in peptide chemistry.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of D-Methionine using HATU/DIEA
This protocol describes a standard method for coupling Fmoc-D-methionine-OH in solid-phase peptide synthesis (SPPS) with minimal racemization.
Materials:
-
Fmoc-D-methionine-OH
-
HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS equipment
Procedure:
-
Resin Preparation: Following the removal of the N-terminal Fmoc protecting group from the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-D-methionine-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Base Addition: Add DIEA (6-10 equivalents) to the amino acid/HATU solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Quantification of D-Methionine Racemization by Chiral HPLC
This protocol outlines the steps to determine the extent of racemization after peptide synthesis and cleavage.
Materials:
-
Crude synthetic peptide containing D-methionine
-
6 M HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with a UV detector
-
D-methionine and L-methionine standards
Procedure:
-
Peptide Hydrolysis:
-
Place a small amount of the crude peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and carefully open the tube.
-
Evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Use an appropriate mobile phase to separate the D- and L-methionine enantiomers. The exact conditions will depend on the specific column used. An example mobile phase for a CHIROBIOTIC T column could be a mixture of water, methanol, and a small amount of acid like formic acid.
-
Detect the amino acids using a UV detector.
-
-
Quantification:
-
Run D-methionine and L-methionine standards to determine their retention times.
-
Integrate the peak areas for the D- and L-methionine in your sample chromatogram.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Met) / (Area(D-Met) + Area(L-Met))] x 100
-
Visualizations
Caption: The two primary pathways for racemization during peptide coupling.
Caption: Experimental workflow for coupling D-methionine while minimizing and assessing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. polybiotech.co [polybiotech.co]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage Cocktails for Methionine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of methionine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that occur with methionine-containing peptides during TFA cleavage?
During the final trifluoroacetic acid (TFA)-based cleavage and deprotection step of solid-phase peptide synthesis (SPPS), methionine residues are susceptible to two main side reactions: oxidation and S-alkylation (tert-butylation).[1][2] These acid-catalyzed reactions result in the formation of methionine sulfoxide (B87167) (Met(O)) and S-tert-butylsulfonium salt impurities, respectively.[1][2]
Q2: How can these side reactions be minimized?
The most effective way to minimize these side reactions is by adding "scavengers" to the cleavage cocktail.[3] Scavengers are compounds that trap reactive carbocations generated during the cleavage of protecting groups, preventing them from reacting with the methionine residue.[3] Some scavengers also act as reducing agents to prevent or reverse oxidation.[3]
Q3: What are some common scavengers used for methionine-containing peptides?
Several scavengers and scavenger cocktails are used to protect methionine residues. Common examples include:
-
Triisopropylsilane (TIS): A scavenger for tert-butyl cations and a mild reducing agent.[3]
-
1,2-Ethanedithiol (B43112) (EDT): A potent scavenger for tert-butyl cations.[3]
-
Thioanisole: A scavenger that also helps prevent oxidation.[3]
-
Dimethylsulfide (DMS) and Ammonium (B1175870) Iodide (NH₄I): A combination used to reduce methionine sulfoxide back to methionine.[3]
-
Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): A combination shown to be highly effective in preventing oxidation.[1][3]
Q4: Can methionine oxidation be reversed after it has occurred?
Yes, the oxidation of methionine to methionine sulfoxide (Met(O)) can be reversed post-cleavage.[3] A common method involves treating the purified peptide with a solution of ammonium iodide (NH₄I) and dimethyl sulfide (B99878) (DMS).[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with methionine-containing peptides.
Problem 1: An unexpected mass increase of +16 Da is observed in the mass spectrum of my peptide.
-
Likely Cause: This mass shift is characteristic of the oxidation of one methionine residue to methionine sulfoxide (Met(O)).[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for +16 Da mass increase.
-
Recommended Actions:
-
Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing scavengers known to reduce or prevent oxidation. A combination of TMSCl and PPh₃ has been shown to be very effective.[1][3] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) will also help minimize oxidation.[3]
-
Post-Synthesis Reduction: If oxidation has already occurred, the purified peptide can be treated with ammonium iodide and dimethyl sulfide to reduce the methionine sulfoxide back to methionine.[3]
-
Problem 2: An unexpected mass increase of +56 Da is observed in the mass spectrum of my peptide.
-
Likely Cause: This mass increase is characteristic of S-alkylation of the methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for +56 Da mass increase.
-
Recommended Actions:
-
Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers for tert-butyl cations, such as Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[3]
-
Control Reaction Conditions: The extent of S-alkylation can be influenced by cleavage time and temperature. Shorter reaction times and lower temperatures generally reduce the formation of this byproduct.[2]
-
Reverse S-alkylation: The S-tert-butylsulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in a 5% acetic acid solution.[1][2]
-
Data on Cleavage Cocktails for Methionine-Containing Peptides
The following table summarizes various cleavage cocktails and their effectiveness in preventing common side reactions.
| Reagent Name/Composition | Key Features & Applications | Efficacy in Preventing Oxidation | Efficacy in Preventing S-alkylation |
| Reagent B (TFA/Phenol/Water/TIS 88:5:5:2) | General purpose, "odorless" alternative to cocktails with thiols.[5] | Does not prevent methionine oxidation.[5] | Effective due to TIS. |
| Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I 81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation.[5][6] | Highly effective; no methionine sulfoxide detected in model peptides.[6] | Effective due to EDT and thioanisole. |
| TFA/TIS/H₂O (95:2.5:2.5) | A standard, simple cleavage cocktail. | Can result in significant methionine oxidation.[4] | Moderately effective. |
| TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 with 1 mg/mL PPh₃) | Eradicates oxidation and reduces S-alkylation for most peptides.[1][2] | Highly effective; eradicates Met(O) formation.[2] | Reduces S-alkylation.[2] |
| TFA/Anisole/TIS/TMSCl/Me₂S/PPh₃ (80:5:5:5:5 with 1 mg/mL PPh₃) | Optimal for peptides also containing Cys(Trt) residues.[1][2] | Highly effective; eradicates Met(O) formation.[2] | Reduces S-alkylation; TIS is crucial for scavenging Trt carbocations.[2] |
Experimental Protocols
Protocol 1: Cleavage Using an Oxidation-Suppressing Cocktail
This protocol is designed to eliminate the oxidation of methionine during peptide cleavage.[3]
-
Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.[3]
-
Cleavage Cocktail Preparation (prepare fresh):
-
Trifluoroacetic Acid (TFA): 8.5 mL
-
Anisole: 0.5 mL
-
Trimethylsilyl chloride (TMSCl): 0.5 mL
-
Dimethyl sulfide (Me₂S): 0.5 mL
-
Triphenylphosphine (PPh₃): 10 mg
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is for reducing methionine sulfoxide (Met(O)) back to methionine in a purified peptide.[3]
-
Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[3]
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[3]
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide. Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: Purify the reduced peptide using reverse-phase HPLC to remove the reagents and any remaining unreduced peptide.
Workflow for Optimizing Cleavage of Methionine-Containing Peptides
References
Technical Support Center: D-Methionine-N-fmoc-d3 in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Methionine-N-fmoc-d3 in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected mass increase of +16 Da in the final peptide. | Oxidation of the D-methionine-d3 thioether to methionine sulfoxide (B87167). This is a common side reaction for methionine residues, which are susceptible to oxidation during synthesis and cleavage[1][2]. | 1. Use Scavengers During Cleavage: Add scavengers to the cleavage cocktail to minimize oxidation. Common scavengers include dithiothreitol (B142953) (DTT) or Reagent K (TFA/water/phenol/thioanisole/EDT)[3][4]. 2. Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method involves treating the peptide with a solution of ammonium (B1175870) iodide and dimethylsulfide[2]. 3. Inert Atmosphere: Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen[1]. |
| Unexpected mass increase of +57 Da (or other alkyl groups) in the final peptide. | S-alkylation of the D-methionine-d3 thioether by carbocations generated during the cleavage of protecting groups (e.g., tert-butyl from Boc or tBu groups)[5]. | 1. Optimize Cleavage Cocktail: Use a cleavage cocktail containing efficient carbocation scavengers like triisopropylsilane (B1312306) (TIS) and water[1][6]. 2. Reversal of S-alkylation: In some cases, S-alkylation can be reversed by heating the peptide in an acidic solution, such as 5% acetic acid[5]. |
| Incomplete coupling of this compound. | Steric hindrance or aggregation of the growing peptide chain. | 1. Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU[7]. 2. Increase Coupling Time and/or Temperature: Extend the coupling reaction time or perform the coupling at a slightly elevated temperature. 3. Monitor Coupling Completion: Use a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion before proceeding to the next step[7]. |
| Racemization of the D-methionine-d3 residue. | Use of certain bases during coupling can promote epimerization. For example, DIPEA has been shown to induce racemization in some cases[4][7]. | 1. Use a Hindered Base: Substitute DIPEA with a more sterically hindered and less nucleophilic base like 2,4,6-collidine[7]. 2. Optimize Activation: Minimize the pre-activation time of the amino acid to reduce the window for racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions are the same as those for non-deuterated methionine:
-
Oxidation: The thioether side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass increase)[1][2]. This can occur during synthesis or, more commonly, during the final cleavage from the resin[1].
-
S-alkylation: The thioether can be alkylated by carbocations generated during the removal of side-chain protecting groups, particularly tert-butyl cations from Boc or tBu groups, leading to a mass increase (e.g., +57 Da for tert-butylation)[5].
Q2: Does the d3-labeling on the methionine methyl group affect its reactivity or introduce new side reactions?
A2: The d3-labeling (trideuteromethyl group) is not expected to introduce novel side reactions. The primary effect of deuteration is the kinetic isotope effect, which could slightly slow down reactions involving the cleavage of a C-D bond compared to a C-H bond. However, the main side reactions of methionine (oxidation and S-alkylation) occur at the sulfur atom and are not directly influenced by the C-H/C-D bonds of the methyl group. Therefore, the propensity for these side reactions should be very similar to that of non-deuterated D-methionine.
Q3: How can I detect the oxidation of D-methionine-d3 in my peptide?
A3: Oxidation is readily detected by mass spectrometry as a characteristic mass increase of +16 Da for each oxidized methionine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modification within the peptide sequence[8][9].
Q4: What is the best way to prevent methionine oxidation during peptide synthesis?
A4: While methionine's thioether is generally stable during standard Fmoc-SPPS cycles, oxidation is a significant risk during the final acidic cleavage step[1]. To prevent this, it is crucial to use a cleavage cocktail containing scavengers. For peptides containing methionine, as well as other sensitive residues like cysteine and tryptophan, "Reagent K" is often recommended. Its composition is typically TFA/water/phenol/thioanisole/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5[4].
Q5: Can I use D-Methionine(O)-N-fmoc-d3 (the pre-oxidized form) in my synthesis?
A5: Yes, using the pre-oxidized form, Fmoc-D-Met(O)-OH, is a valid strategy, especially if the final desired product contains methionine sulfoxide. It can also be used as a protecting group strategy where the sulfoxide is reduced back to methionine after purification[3]. This can sometimes simplify purification as the sulfoxide is more polar.
Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Oxidized D-Methionine-d3
This protocol describes the reduction of methionine sulfoxide back to methionine in a cleaved peptide.
-
Dissolve the Crude Peptide: Dissolve the crude peptide containing the oxidized D-methionine-d3 in a solution of 95% acetic acid in water.
-
Add Reducing Agents: To the peptide solution, add ammonium iodide and dimethylsulfide.
-
Incubate: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor Progress: Monitor the reaction by mass spectrometry to confirm the disappearance of the +16 Da mass shift.
-
Purify: Once the reduction is complete, purify the peptide using standard methods such as reverse-phase HPLC.
Protocol 2: Cleavage with a Scavenger Cocktail to Minimize Side Reactions
This protocol outlines the cleavage of a peptide containing D-methionine-d3 from the solid support while minimizing both oxidation and S-alkylation.
-
Prepare Reagent K: Prepare the cleavage cocktail "Reagent K" with the following composition: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT)[4].
-
Wash and Dry the Resin: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a stream of nitrogen.
-
Add Cleavage Cocktail: Add the freshly prepared Reagent K to the dried resin. Use approximately 10 mL of the cocktail per gram of resin.
-
Incubate: Gently agitate the mixture at room temperature for 2-4 hours.
-
Precipitate the Peptide: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolate and Dry: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.
-
Analyze: Analyze the crude peptide by mass spectrometry to check for the absence of oxidation and alkylation byproducts.
Visualizations
Caption: Troubleshooting workflow for side reactions in peptide synthesis.
Caption: Key side reactions of D-Methionine-d3 in peptide synthesis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. peptide.com [peptide.com]
- 8. Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Technical Support Center: Aggregation of Peptides Containing D-Methionine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing D-methionine. The following information addresses common issues related to peptide aggregation and solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing D-methionine aggregating?
A1: Peptide aggregation is a complex phenomenon influenced by several factors. While the incorporation of D-amino acids is often a strategy to disrupt aggregation, it doesn't guarantee complete prevention.[1] Key factors that can contribute to the aggregation of peptides, including those with D-methionine, include:
-
Hydrophobicity: A high proportion of hydrophobic amino acids in the peptide sequence is a primary driver of aggregation.[1]
-
Peptide Length: Longer peptides have a greater tendency to aggregate due to increased hydrophobic interactions.[1]
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1]
-
Secondary Structure: The propensity of a peptide to form β-sheet structures can lead to the formation of organized aggregates.[2]
Q2: How does substituting L-methionine with D-methionine theoretically affect peptide aggregation?
A2: Substituting an L-amino acid with its D-enantiomer can disrupt the regular hydrogen bonding patterns required for the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation.[2][3] This steric hindrance can interfere with the self-assembly of peptide chains into larger aggregates. While this is a common strategy to improve peptide stability and solubility, the overall effect is sequence-dependent.
Q3: Can oxidation of the D-methionine residue in my peptide influence its aggregation?
A3: Yes, the oxidation of methionine to methionine sulfoxide (B87167) can significantly alter a peptide's aggregation properties. The introduction of a polar sulfoxide group can have variable effects depending on the specific peptide sequence and the context of the surrounding amino acids. For instance, in the case of Amyloid-β (Aβ) peptide, studies have shown that methionine oxidation can have conflicting effects. Some research indicates that the oxidation of Methionine-35 in Aβ slows down fibrillization, while other studies suggest it can lead to the formation of highly fragmented fibers.[4][5] Oxidation can disrupt helical structures and increase the propensity for turns in the peptide backbone.[1]
Q4: What techniques can I use to monitor the aggregation of my D-methionine-containing peptide?
A4: Several experimental techniques are available to monitor and characterize peptide aggregation in vitro.[5] The choice of technique depends on the specific information you wish to obtain:
-
Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[6][7]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, allowing for the detection of aggregates in the nanometer to micrometer range.[8]
-
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques provide direct visualization of the morphology of peptide aggregates, offering insights into their structure.[5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution and can detect conformational changes, such as the transition from a random coil to a β-sheet structure, which often precedes aggregation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the conformation, dynamics, and interactions of peptides at the atomic level, helping to identify the regions of the peptide involved in aggregation.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with peptides containing D-methionine.
| Problem | Possible Cause | Suggested Solution |
| Peptide will not dissolve | The peptide is highly hydrophobic. | Try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[9] |
| The pH of the solution is close to the peptide's isoelectric point (pI). | Adjust the pH of the buffer. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer.[1] | |
| Peptide precipitates out of solution after initial dissolution | The peptide concentration is too high. | Prepare a more dilute stock solution. |
| The buffer composition is not optimal. | Experiment with different buffer systems and ionic strengths. | |
| Inconsistent aggregation kinetics in ThT assay | The initial peptide solution was not monomeric. | Ensure the peptide stock solution is properly prepared to be monomeric and free of pre-existing aggregates. This can be achieved by dissolving the peptide in solvents like HFIP followed by evaporation and reconstitution in buffer.[4][7] |
| Temperature fluctuations during the experiment. | Use a plate reader with precise temperature control and ensure consistent incubation at 37°C. | |
| High background fluorescence in ThT assay | ThT solution is old or contaminated. | Prepare fresh ThT solution and filter it through a 0.2 μm syringe filter before use. |
| The buffer itself is causing ThT fluorescence. | Run a control with only the buffer and ThT to check for background fluorescence.[7] |
Quantitative Data on Methionine Modification and Aggregation
Direct quantitative comparisons of aggregation kinetics between L-methionine and D-methionine containing peptides are not extensively available in the literature. However, studies on the effect of methionine oxidation on the aggregation of Amyloid-β (Aβ) peptides provide valuable insights into how modifications at the methionine position can impact aggregation.
Table 1: Effect of Methionine-35 Oxidation on Amyloid-β (Aβ42) Fibrillization
| Peptide | Fibrillization Rate | Lag Time | Fibril Morphology | Reference |
| Aβ42 (with L-Methionine) | Faster | Shorter | Long, well-defined fibrils | [4] |
| Aβ42 (with oxidized Methionine) | Three times slower | Longer | Similar to regular Aβ42 fibrils | [4] |
This table summarizes findings from a study on Amyloid-β peptide and should be considered as a representative example. The effect of D-methionine substitution may vary depending on the peptide sequence.
Experimental Protocols
Protocol: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol describes a method to monitor and compare the aggregation kinetics of a peptide containing L-methionine versus its D-methionine analog using the Thioflavin T (ThT) fluorescence assay.
Materials:
-
Peptide with L-methionine
-
Peptide with D-methionine
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm
Procedure:
-
Preparation of Peptide Stock Solutions:
-
To ensure a monomeric starting state, dissolve both the L-methionine and D-methionine peptides in HFIP to a concentration of 1 mg/mL.[4]
-
Aliquot the solutions into microcentrifuge tubes.
-
Evaporate the HFIP in a vacuum centrifuge.
-
Store the resulting peptide films at -80°C until use.[4]
-
Immediately before the assay, reconstitute the peptide film in PBS (pH 7.4) to a final concentration of 100 µM. Vortex briefly to dissolve.
-
-
Preparation of ThT Solution:
-
Prepare a 1 mM stock solution of ThT in sterile, deionized water.
-
Filter the stock solution through a 0.2 μm syringe filter.
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to triplicate wells:
-
Test wells (L-Met peptide): 50 µL of 100 µM L-methionine peptide solution + 50 µL of 25 µM ThT solution.
-
Test wells (D-Met peptide): 50 µL of 100 µM D-methionine peptide solution + 50 µL of 25 µM ThT solution.
-
Control wells (no peptide): 50 µL of PBS + 50 µL of 25 µM ThT solution.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking.[6]
-
Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the average fluorescence of the control wells from the average fluorescence of the test wells at each time point.
-
Plot the corrected fluorescence intensity as a function of time for both the L-methionine and D-methionine peptides.
-
Analyze the resulting sigmoidal curves to determine the lag time and the apparent rate of aggregation for each peptide.[10]
-
Visualizations
Caption: Hypothetical signaling pathway activated by extracellular peptide aggregation.
References
- 1. Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]
stability of d3 label on methionine during acid cleavage
Technical Support Center: D3-Methionine Stability
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of deuterium-labeled methionine (d3-Met), specifically S-methyl-d3-methionine, during acid cleavage procedures common in peptide synthesis and proteomics.
Frequently Asked Questions (FAQs)
Q1: Is the d3-label on S-methyl-d3-methionine stable during standard Trifluoroacetic Acid (TFA) cleavage?
While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, the harsh acidic and cation-rich environment of a TFA cleavage cocktail could theoretically lead to hydrogen-deuterium (H/D) exchange. However, the most immediate and well-documented side reaction for methionine during TFA cleavage is not label loss, but the oxidation of the thioether side chain to form methionine sulfoxide (B87167).[1][2] Researchers should first focus on mitigating oxidation, as this is the most probable cause of unexpected mass shifts in the final product.
Q2: What is the primary side reaction affecting methionine during acid cleavage?
The primary and most common side reaction is the oxidation of the sulfur atom in the methionine side chain, converting it to methionine sulfoxide (Met(O)).[2] This adds 16 Da to the mass of the peptide. This oxidation can be significant, with some standard cleavage cocktails resulting in 15% to 55% of the peptide being in the oxidized form.[1] This issue arises because the thioether is highly susceptible to oxidation under acidic conditions and in the presence of reactive carbocations generated during the cleavage of other protecting groups.
Q3: How can I prevent methionine oxidation during cleavage?
The most effective method to prevent oxidation is to include reducing agents and scavengers in the TFA cleavage cocktail.[3] Standard scavengers like triisopropylsilane (B1312306) (TIS) may not be sufficient to prevent methionine oxidation.[4] A specialized cocktail, often referred to as "Reagent H," has been specifically formulated to minimize methionine side-chain oxidation.[1][5] This cocktail includes dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) which act to suppress oxidation and reduce any sulfoxide that may form.[1][2]
Q4: My mass spectrometry data shows an unexpected mass for my d3-Met-containing peptide. How do I troubleshoot if it's label loss or something else?
First, verify the presence of methionine sulfoxide, which would result in a mass increase of +16 Da relative to the expected d3-labeled peptide mass. If oxidation is ruled out, consider other potential side reactions. Methionine can be susceptible to alkylation by cations produced during cleavage, which could lead to different mass adducts. If these common issues are not the cause, you can investigate potential d3-label loss (-3 Da shift) by comparing the isotopic distribution of your peptide with a non-deuterated standard.
Quantitative Data: Efficacy of Cleavage Cocktails
The following table summarizes the percentage of methionine oxidation observed when cleaving a model peptide with various commonly used cleavage cocktails compared to the specialized Reagent H.
| Cleavage Cocktail | Methionine Sulfoxide Detected | Reference |
| Reagent K | 15% - 55% | [1] |
| Reagent R | 15% - 55% | [1] |
| Reagent B | 15% - 55% | [1] |
| Reagent H | None Detected | [1] |
Experimental Protocols
Protocol: Peptide Cleavage using Reagent H to Prevent Methionine Oxidation
This protocol is adapted from the formulation designed to minimize methionine side-chain oxidation during the final cleavage and deprotection of peptides synthesized via Fmoc-based solid-phase peptide synthesis.[1][3]
1. Preparation of Reagent H Cleavage Cocktail:
-
Carefully mix the following components. It is crucial to prepare this cocktail fresh before use.
-
Trifluoroacetic acid (TFA): 81.0% (w/w)
-
Phenol: 5.0% (w/w)
-
Thioanisole: 5.0% (w/w)
-
1,2-ethanedithiol (EDT): 2.5% (w/w)
-
Water: 3.0% (w/w)
-
Dimethylsulfide (DMS): 2.0% (w/w)
-
Ammonium iodide (NH₄I): 1.5% (w/w)
-
2. Peptide-Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.
-
Thoroughly wash the resin with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF).
-
Dry the resin under vacuum for at least 1 hour.
3. Cleavage and Deprotection:
-
Suspend the dry peptidyl-resin in the freshly prepared Reagent H cocktail. Use a ratio of approximately 30 mL of cocktail per gram of resin.[3]
-
Allow the mixture to stand for 3 hours at room temperature. It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[3]
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the combined filtrate to cold methyl tert-butyl ether (MTBE).
-
Cool the suspension to maximize precipitation.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold MTBE to remove residual scavengers.
-
Dry the final peptide product under vacuum.
Visualizations
Chemical Pathway of Methionine Side Reactions
The diagram below illustrates the primary side reaction affecting methionine during acid cleavage—oxidation to methionine sulfoxide—and the protective mechanism of scavengers.
Caption: Methionine oxidation pathway during acid cleavage and prevention.
Troubleshooting Workflow for Unexpected Mass
This flowchart provides a logical sequence of steps for researchers to identify the cause of an unexpected mass in a d3-methionine containing peptide following acid cleavage.
Caption: Troubleshooting workflow for d3-methionine peptide mass variance.
References
Technical Support Center: Managing S-alkylation of Methionine in Solid-Phase Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the S-alkylation of methionine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation of methionine in the context of solid-phase peptide synthesis?
A1: S-alkylation is a common side reaction where the sulfur atom of the methionine side chain (a thioether) acts as a nucleophile and attacks electrophilic species.[1] In the context of Fmoc/tBu-based solid-phase peptide synthesis, this typically involves the reaction of methionine with carbocations generated during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).[2][3] The most common alkylating agent is the tert-butyl cation (tBu⁺), which is formed from the cleavage of tert-butyl-based protecting groups, resulting in the formation of an S-tert-butylsulfonium salt.[4][5]
Q2: When does S-alkylation of methionine primarily occur?
A2: S-alkylation of methionine is an acid-catalyzed reaction that predominantly occurs during the final step of SPPS: the acidolytic cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.[3][5] While the thioether of methionine is generally stable during the repetitive steps of Fmoc removal, the highly acidic conditions of the final TFA cleavage cocktail generate a significant number of reactive carbocations that can alkylate methionine residues.[6][7]
Q3: What are the consequences of S-alkylation of methionine?
A3: S-alkylation of methionine results in a modification of the peptide, leading to the formation of a sulfonium (B1226848) salt impurity.[2] This introduces heterogeneity into the final peptide product, complicating purification and potentially altering the biological activity and physicochemical properties of the peptide. The resulting S-alkylated peptide will have a different mass and charge state, which can be detected by mass spectrometry.
Q4: How can I prevent or minimize S-alkylation of methionine?
A4: The most effective strategy to prevent or minimize S-alkylation is to use a "scavenger" in the final TFA cleavage cocktail.[5] Scavengers are nucleophilic compounds that are added to the cleavage mixture to trap reactive carbocations before they can react with methionine residues.[5][6] The choice of scavengers and their concentrations is critical for minimizing this side reaction.
Q5: Can S-alkylation of methionine be reversed?
A5: Yes, the S-alkylation of methionine to form a sulfonium salt is a reversible reaction.[2] If S-alkylation has occurred, it is possible to reverse the modification by heating the peptide in a mildly acidic solution.[2][3] A published method involves heating the peptide at 40°C for 24 hours in 5% acetic acid to revert the sulfonium salt back to the free methionine-containing peptide.[2][3]
Troubleshooting Guide
Problem 1: My mass spectrometry analysis shows an unexpected mass increase of +56 Da in my methionine-containing peptide.
-
Likely Cause: This mass increase is characteristic of S-alkylation of a methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt.[1]
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Incorporate or increase the concentration of scavengers in your TFA cleavage cocktail. Effective scavengers for preventing tert-butylation include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[5][6]
-
Modify Cleavage Conditions: Reduce the cleavage reaction time. Shorter exposure to the acidic cleavage cocktail can decrease the extent of S-alkylation.[2] For instance, reducing cleavage time from 1 hour to 30 minutes has been shown to reduce the formation of the alkylated by-product.[2][8]
-
Post-Cleavage Reversal: If the S-alkylated peptide has already been formed, you can attempt to reverse the modification. Dissolve the crude peptide in 5% acetic acid and heat the solution at 40°C for 24 hours.[2][3] Monitor the reaction by HPLC and mass spectrometry to confirm the conversion back to the desired peptide.
-
Problem 2: I am also observing a mass increase of +16 Da, in addition to other byproducts.
-
Likely Cause: A mass increase of +16 Da corresponds to the oxidation of a methionine residue to methionine sulfoxide (B87167) (Met(O)).[5] This is another common acid-catalyzed side reaction that can occur during the final cleavage step.[2][3]
-
Troubleshooting Steps:
-
Use a Combined Scavenger and Reducing Agent Cocktail: To address both S-alkylation and oxidation, a more complex cleavage cocktail is required. A highly effective cocktail for eradicating oxidation and reducing S-alkylation is a mixture of TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (B99878) (Me2S), containing 1 mg of triphenylphosphine (B44618) (PPh₃) per mL of the solution.[2] For peptides also containing cysteine, triisopropylsilane (TIS) should be included in this mixture.[2][3]
-
Perform Cleavage Under an Inert Atmosphere: To minimize oxidation from atmospheric oxygen, perform the cleavage reaction under a nitrogen or argon atmosphere.[5]
-
Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) in the cleavage cocktail can reduce already formed Met(O).[5][7]
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Side Reactions
| Cleavage Cocktail Composition | Target Side Reaction(s) | Observed Purity/Side Products | Reference(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | General Cleavage | Baseline for comparison; significant oxidation and S-alkylation can occur. | [2] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Oxidation and S-alkylation | Eradicated Met(O) and reduced S-alkylation. | [2] |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | Oxidation and S-alkylation (for Cys-containing peptides) | Eradicated Met(O) and reduced S-alkylation. TIS is essential for Trt removal from Cys. | [2][3] |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | S-alkylation | Effective at preventing Met alkylation. | [6] |
| Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2) | S-alkylation | Effective at preventing Met alkylation. | [6] |
Experimental Protocols
Protocol 1: Cleavage Cocktail for Eradicating Methionine Oxidation and Reducing S-Alkylation
This protocol is designed to minimize both oxidation and S-alkylation of methionine during the final cleavage step.[2]
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation:
-
For peptides without Cysteine: Prepare a cocktail of TFA/Anisole/TMSCl/Me₂S in a ratio of 85:5:5:5 (v/v/v/v).
-
For peptides with Cysteine: Prepare a cocktail of TFA/Anisole/TIS/TMSCl/Me₂S in a ratio of 85:5:5:5:5 (v/v/v/v/v).
-
To the prepared cocktail, add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL. Ensure the PPh₃ is fully dissolved.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE. Dry the crude peptide pellet under vacuum.
Protocol 2: Reversal of Methionine S-alkylation
This protocol is for reversing the S-alkylation of methionine after the peptide has been cleaved from the resin.[2][3]
-
Peptide Dissolution: Dissolve the crude peptide containing the S-alkylated species in a 5% aqueous solution of acetic acid.
-
Heating: Heat the solution in a sealed vial at 40°C for 24 hours.
-
Monitoring: Periodically take aliquots of the reaction mixture to monitor the progress of the reversal by RP-HPLC and mass spectrometry. Look for the disappearance of the peak corresponding to the S-alkylated peptide and the increase of the peak for the desired peptide.
-
Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to obtain the crude peptide with the reversed methionine. The peptide can then be purified by preparative HPLC.
Visualizations
Caption: Workflow for managing methionine S-alkylation.
Caption: Mechanism of methionine S-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating D-Methionine-N-fmoc-d3 Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids, such as D-amino acids, into peptides and proteins is a rapidly advancing area in drug discovery and biotechnology. These modifications can significantly enhance the therapeutic properties of peptides, including their stability against enzymatic degradation. D-Methionine-N-fmoc-d3 is a deuterated and protected form of D-methionine, designed for solid-phase peptide synthesis (SPPS). Validating the successful and accurate incorporation of this labeled amino acid is a critical step in the development of novel therapeutic peptides. Mass spectrometry stands as the gold standard for this validation, offering high sensitivity and specificity.
This guide provides an objective comparison of mass spectrometry-based validation of this compound incorporation with other common isotopic labeling strategies. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in their experimental design and data interpretation.
Comparison of Isotopic Labeling Strategies for Quantitative Proteomics
The choice of isotopic label can significantly impact the accuracy and precision of quantitative mass spectrometry experiments. While this compound offers the unique advantage of introducing a D-amino acid for enhanced stability, it is essential to understand its analytical performance compared to other labeling methods.
| Feature | This compound | 13C/15N-Labeled Amino Acids |
| Primary Application | Introduction of a D-amino acid for increased peptide stability; use as an internal standard. | Quantitative proteomics (e.g., SILAC), metabolic flux analysis. |
| Incorporation Efficiency in SPPS | High, comparable to standard Fmoc-amino acids. | High, standardly used in peptide synthesis. |
| Mass Shift (per residue) | +3 Da (from d3 on the methyl group) | Variable, typically +4 to +10 Da depending on the number of 13C and 15N atoms. |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to the unlabeled L-methionine counterpart due to the deuterium (B1214612) isotope effect.[1][2] | Typically co-elutes perfectly with the unlabeled counterpart.[1] |
| Accuracy & Precision in Quantification | Can be highly accurate, but the chromatographic shift may require careful optimization of integration parameters. | Generally considered the gold standard for accuracy and precision due to perfect co-elution.[1][3] |
| Impact on Peptide Stability | Significantly increases resistance to enzymatic degradation, leading to a longer in vivo half-life.[4] | No direct impact on enzymatic stability. |
| Cost-Effectiveness | Generally cost-effective for introducing a D-amino acid and a stable isotope label simultaneously. | Can be more expensive, especially for fully labeled amino acids. |
Experimental Protocol: Validation of this compound Incorporation by LC-MS/MS
This protocol outlines the key steps for validating the incorporation of this compound into a synthetic peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Peptide Synthesis and Purification:
-
Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5]
-
In the desired position, use this compound as the building block.
-
After synthesis, cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide.
2. Sample Preparation for Mass Spectrometry:
-
Accurately weigh and dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Prepare a series of dilutions for LC-MS/MS analysis.
-
For quantitative analysis, spike the sample with a known concentration of an internal standard (ideally, a 13C/15N labeled version of the same peptide without the D-amino acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column suitable for peptide separations.
-
Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to achieve good separation of the target peptide from any impurities.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan (MS1) to determine the precursor ion mass of the peptide. The expected mass will be the theoretical mass of the peptide with the incorporated D-Methionine-d3.
-
Perform tandem MS (MS/MS or MS2) on the precursor ion to obtain fragment ions.
-
4. Data Analysis:
-
Mass Verification:
-
In the MS1 spectrum, verify the presence of the precursor ion with the expected m/z corresponding to the peptide containing D-Methionine-d3. The mass will be 3 Da higher than the corresponding peptide with unlabeled L-methionine.
-
-
Sequence Confirmation:
-
Analyze the MS/MS spectrum to confirm the peptide sequence.
-
Identify the b- and y-ion series. The mass of the fragment ions containing the D-Methionine-d3 residue will be shifted by +3 Da.
-
-
Purity Assessment:
-
Integrate the peak area of the target peptide in the LC chromatogram to assess its purity.
-
-
Quantitative Analysis (if applicable):
-
Calculate the ratio of the peak area of the D-Methionine-d3 labeled peptide to the peak area of the 13C/15N labeled internal standard to determine the precise concentration.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
The incorporation of this compound is a valuable strategy for enhancing the therapeutic potential of peptides. Mass spectrometry provides a robust and reliable method for validating the successful incorporation of this modified amino acid. While deuterated labels can introduce a slight chromatographic shift compared to their 13C/15N counterparts, careful experimental design and data analysis can ensure accurate and precise characterization of the final peptide product. The detailed protocol and conceptual diagrams provided in this guide serve as a valuable resource for researchers working in the field of peptide drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Standards in Bioanalysis
In the landscape of bioanalysis, particularly within drug development and clinical research, the selection of an internal standard (IS) is a pivotal decision that directly influences the reliability of quantitative data. The primary function of an internal standard is to correct for variability inherent in the analytical process, including inconsistencies during sample preparation and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). The two principal contenders for this critical role are deuterated and non-deuterated (or analog) internal standards. This guide presents a comprehensive, objective comparison of their performance, substantiated by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1] This methodology, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2]
A non-deuterated, or analog, internal standard is a different chemical compound that is structurally similar to the analyte.[3] While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to variations in chromatographic retention times and extraction recoveries.[3] These differences can result in inadequate compensation for matrix effects and, therefore, less dependable quantitative data.[3]
Performance Comparison: A Data-Driven Analysis
The superiority of deuterated internal standards is most apparent in their capacity to minimize the impact of matrix effects and enhance data quality. The following tables summarize key performance differences based on established analytical validation parameters.
Table 1: General Performance Comparison
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Rationale |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Superior compensation for matrix effects and recovery variations.[4] |
| Precision (%CV) | Low (<10%)[4] | Higher (>15%)[4] | Tracks the analyte's behavior more reliably throughout the analytical process.[4] |
| Matrix Effect Compensation | Excellent | Variable | Near-identical physicochemical properties to the analyte ensure co-elution and similar ionization response.[2][5] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[3] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[3] | Tracks the analyte's recovery throughout the sample preparation process more reliably.[4] |
| Cost & Availability | Higher cost and may require custom synthesis.[3] | Generally lower cost and more readily available.[3] | The synthesis of deuterated compounds is a more complex process. |
Table 2: Comparative Analysis of Etifoxine Internal Standards
To illustrate the advantages of a deuterated internal standard, the following table summarizes expected quantitative data from a comparative study for the quantification of Etifoxine.[6]
| Parameter | Etifoxine-d5 (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Accuracy (% Bias) at LLOQ | -3.5% | -18.2% |
| Accuracy (% Bias) at Low QC | 2.1% | 12.5% |
| Accuracy (% Bias) at Mid QC | 1.8% | 9.8% |
| Accuracy (% Bias) at High QC | -0.5% | -14.7% |
| Precision (%CV) at LLOQ | 6.2% | 17.8% |
| Precision (%CV) at Low QC | 4.5% | 11.3% |
| Precision (%CV) at Mid QC | 3.8% | 9.5% |
| Precision (%CV) at High QC | 2.9% | 13.1% |
| Matrix Factor CV% | 3.2% | 16.5% |
LLOQ: Lower Limit of Quantification, QC: Quality Control
This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples. While both internal standards might show acceptable performance in some cases, the deuterated standard generally exhibits better precision (lower %CV) at the quality control (QC) levels.[3]
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and reliable results. The following sections outline key experimental protocols for a comparative analysis of internal standards.
Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[7]
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.[7]
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and both internal standards in the reconstitution solvent at the concentration to be used in the final assay.[7]
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.[7]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[7]
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7]
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[7]
-
Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[7]
-
Sample Preparation: Solid-Phase Extraction (SPE) for Etifoxine Analysis
Objective: To extract Etifoxine and its internal standard from a plasma sample.[6]
Procedure:
-
Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (either Etifoxine-d5 or the non-deuterated analog).[6]
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.[6]
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.[6]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.[6]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[6]
Visualizing the Workflow
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion: An Informed Decision
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of bioanalytical data. Deuterated internal standards, by closely mimicking the analyte, provide superior correction for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.[5][8] While non-deuterated analogs may be a viable option when a deuterated standard is unavailable or cost-prohibitive, their use necessitates a more rigorous validation to ensure the method's robustness.[9] Ultimately, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the evidence strongly supports the use of deuterated internal standards as the gold standard in bioanalysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. myadlm.org [myadlm.org]
D-Methionine Incorporation: A Double-Edged Sword in Peptide Bioactivity
The strategic substitution of the naturally occurring L-methionine with its synthetic counterpart, D-methionine, presents a compelling approach for enhancing peptide stability and modulating bioactivity. This guide provides a comparative analysis of the impact of D-methionine incorporation on key performance indicators of peptides, supported by experimental data and detailed protocols. The findings reveal a trade-off between increased enzymatic resistance and potential alterations in receptor binding and cytotoxicity, necessitating a careful cost-benefit analysis in drug development.
The primary advantage of substituting L-methionine with D-methionine in a peptide sequence is the significant increase in resistance to enzymatic degradation.[1] Proteolytic enzymes, which are crucial for the breakdown of proteins and peptides in the body, are highly stereospecific and primarily recognize L-amino acids.[2] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer circulatory half-life and potentially improved therapeutic efficacy.
However, this modification is not without its consequences. The chirality of amino acids can be a critical determinant of a peptide's three-dimensional structure, which in turn governs its interaction with biological targets.[3][4] Therefore, the introduction of D-methionine can alter the peptide's conformation, potentially leading to reduced receptor binding affinity and, in some cases, increased cytotoxicity.
Comparative Analysis of L-Methionine vs. D-Methionine Peptides
To provide a clear comparison, the following tables summarize the key performance differences observed in peptides where L-methionine has been substituted with D-methionine.
| Parameter | L-Methionine Peptide | D-Methionine Peptide | Rationale for Difference |
| Enzymatic Stability | Susceptible to degradation by proteases. | Significantly more resistant to proteolytic degradation. | Proteases are stereospecific for L-amino acids. |
| Receptor Binding Affinity | Generally higher affinity for the target receptor. | Can be lower, higher, or unchanged depending on the specific peptide and receptor. | D-amino acid alters the peptide's 3D conformation, affecting the fit with the receptor binding site. |
| Cytotoxicity | Typically lower cytotoxicity. | May exhibit increased cytotoxicity in certain cell types.[1] | Altered peptide conformation or metabolism of the D-amino acid could lead to off-target effects. |
| In Vivo Half-Life | Shorter half-life due to rapid enzymatic clearance. | Longer half-life due to increased stability. | Resistance to proteolysis reduces the rate of clearance from circulation. |
| Bioavailability | Lower oral bioavailability if susceptible to gastrointestinal degradation. | Potentially higher oral bioavailability due to increased stability in the GI tract. | Reduced degradation by digestive enzymes can lead to greater absorption. |
Quantitative Data Summary
The following tables present quantitative data from various studies, highlighting the impact of D-methionine on peptide and amino acid properties.
Table 1: In Vitro Enzymatic Degradation
| Peptide Sequence | Modifying Amino Acid | Enzyme | Half-life (t½) in minutes | Reference |
| VPMS↓MRGG | L-Methionine | Cls-4 (Collagenase) | Undegraded fraction not specified, but susceptible | [5] |
| dVPMS1a (D-amino acid substitutions) | D-Amino Acids | Cls-4 (Collagenase) | Increased resistance to degradation | [5] |
Note: Specific half-life values were not provided in the abstract; however, the study demonstrated a clear trend of increased resistance with D-amino acid substitution.
Table 2: Pharmacokinetics of Methionine Isomers in Rats
| Compound | Parameter | Value |
| [2H7]methionine (i.v. bolus) | Half-life (t½) | 35.0 +/- 6.9 min[1] |
| [2H7]methionine | Fraction remethylated | 0.185 +/- 0.028[1] |
Table 3: Bioavailability of Methionine Isomers in Pigs
| Methionine Form | Bioavailability relative to L-Met (N retention) | 95% Confidence Interval | Reference |
| D-Methionine | 100.1% | 85-116% | |
| DL-Methionine | 106% | 39-173% | [6] |
| DL-Methionine | 94% (N retention as % of absorbed) | 20-167% | [6] |
These studies in pigs suggest that D-methionine can be efficiently converted to L-methionine and utilized.
Table 4: Nitrogen Balance in Humans Supplemented with Methionine Isomers
| Supplement | Dose ( g/day ) | Mean Nitrogen Balance (g N/day) | Reference |
| None (Control) | 0 | -0.22 | [7] |
| L-Methionine | 0.58 | -0.10 | [7] |
| L-Methionine | 1.16 | +0.06 | [7] |
| DL-Methionine | 0.58 | -0.12 | [7] |
| DL-Methionine | 1.16 | -0.15 | [7] |
| D-Methionine | 0.58 | -0.24 | [7] |
| D-Methionine | 1.16 | -0.18 | [7] |
This study in humans suggests that D-methionine is poorly utilized compared to L-methionine, in contrast to the findings in pigs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of D-methionine on peptide bioactivity.
Enzymatic Degradation Assay
Objective: To determine the stability of L- and D-methionine-containing peptides in the presence of proteolytic enzymes.
Protocol:
-
Peptide Preparation: Synthesize and purify both the L-methionine and D-methionine versions of the peptide of interest. Dissolve the peptides in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a relevant cell lysate) in the same assay buffer at a concentration known to cause significant degradation of the L-peptide within a reasonable timeframe (e.g., 10 µg/mL).
-
Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a defined ratio (e.g., 10:1 peptide to enzyme by mass). Include a control sample for each peptide with buffer instead of the enzyme solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of each peptide.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of L- and D-methionine-containing peptides on a specific cell line.
Protocol:
-
Cell Culture: Culture the desired cell line (e.g., HeLa, HEK293) in appropriate growth medium in a 96-well plate until they reach approximately 80% confluency.
-
Peptide Treatment: Prepare serial dilutions of the L- and D-methionine peptides in the cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of L- and D-methionine-containing peptides to a specific receptor.
Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Radioligand: Select a radiolabeled ligand known to bind to the target receptor with high affinity.
-
Assay Setup: In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled L- or D-methionine competitor peptides.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Determine the IC50 value for each peptide and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
Visualizing the Impact of D-Methionine
The following diagrams illustrate key concepts and workflows related to the assessment of D-methionine-containing peptides.
Caption: Workflow for comparing L- and D-methionine peptides.
Caption: Enzymatic conversion of D- to L-methionine in vivo.
Caption: Altered receptor binding due to D-methionine substitution.
References
- 1. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 4. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 119 Bioavailability of L-Methionine in comparison to DL-Methionine for nitrogen retention of weaned and growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to D-Methionine-N-fmoc-d3 and its Alternatives for Research Applications
For researchers, scientists, and drug development professionals engaged in peptide synthesis and metabolic studies, the purity and characterization of starting materials are paramount. This guide provides an objective comparison of D-Methionine-N-fmoc-d3 and its common alternatives, supported by typical performance data and detailed experimental protocols for quality assessment.
Product Performance Comparison
The selection of a specific Fmoc-protected methionine derivative depends on the experimental requirements, such as the need for isotopic labeling for mass spectrometry-based assays or the specific stereoisomer required for peptide synthesis. The following table summarizes the typical specifications for this compound and its alternatives.
| Parameter | This compound | Fmoc-D-Methionine (Non-labeled) | Fmoc-L-Methionine-d3 | Fmoc-L-Methionine (Non-labeled) |
| Chemical Purity (HPLC) | ≥97% | ≥98% | ≥97% | ≥98% |
| Enantiomeric Purity | ≥99% | ≥99% | ≥99% | ≥99.7% |
| Isotopic Enrichment (d3) | ≥98 atom % D | N/A | ≥98 atom % D | N/A |
| Appearance | White to off-white solid | White powder | White to off-white solid | White powder |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S |
| Molecular Weight | ~374.47 g/mol | ~371.45 g/mol | ~374.47 g/mol | ~371.45 g/mol |
Experimental Protocols
Accurate assessment of the quality of Fmoc-protected amino acids is critical for reproducible research. Below are detailed methodologies for key analytical experiments.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the Fmoc-amino acid derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm, which is characteristic of the Fmoc group.
-
Procedure:
-
Prepare a sample solution of the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the gradient program and record the chromatogram.
-
Calculate the area percentage of the main peak to determine the chemical purity.
-
Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the enantiomeric excess of the desired stereoisomer.
-
Instrumentation: An HPLC system with a UV or fluorescence detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly effective for separating Fmoc-amino acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with an acidic additive like 0.1% TFA. The exact ratio is optimized for the specific CSP and amino acid.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV absorbance at 265 nm or fluorescence detection (Excitation: 265 nm, Emission: 315 nm) for higher sensitivity.
-
Procedure:
-
Prepare a sample solution of the Fmoc-amino acid in the mobile phase at a concentration of about 1 mg/mL.
-
Inject the sample onto the chiral column.
-
Run the analysis under isocratic conditions.
-
Identify the peaks corresponding to the D- and L-enantiomers based on a reference standard.
-
Calculate the enantiomeric purity by determining the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This method quantifies the percentage of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range for the [M+H]⁺ ion of the compound.
-
Procedure:
-
Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Obtain a high-resolution mass spectrum of the molecular ion cluster.
-
The isotopic distribution of the unlabeled compound is used to correct for the natural abundance of isotopes (e.g., ¹³C).
-
The isotopic enrichment is calculated by comparing the measured intensities of the mass peaks corresponding to the deuterated (d3) and non-deuterated (d0) species after correcting for natural isotopic abundances.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical quality control workflow for this compound and a simplified representation of its application in peptide synthesis.
A Comparative Guide to Protecting Groups for D-Methionine in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of D-methionine, the strategic selection of protecting groups is paramount to achieving high yields and purity. The unique thioether side chain of methionine presents specific challenges, primarily its susceptibility to oxidation and S-alkylation, which must be managed throughout the synthetic process. This guide provides an objective comparison of common protecting group strategies for the α-amino and α-carboxyl functionalities of D-methionine, supported by experimental data and detailed protocols.
Introduction to Protecting Groups for Amino Acids
In peptide synthesis, protecting groups are essential to temporarily block reactive functional groups, thereby directing the reaction to the desired site and preventing unwanted side reactions.[1] For D-methionine, the key reactive sites are the α-amino group and the α-carboxyl group. An ideal protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable under mild conditions that do not compromise the integrity of the peptide.[2]
The primary challenge with methionine is the nucleophilicity of its thioether side chain, which can lead to oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation, particularly during acidic deprotection steps.[3][4][5] The choice of protecting group strategy directly impacts the mitigation of these side reactions.
Comparison of Common Protecting Group Strategies
The most prevalent strategies for protecting D-methionine are the Fmoc/tBu and Boc/Bzl approaches, with the Cbz group also being a viable, albeit more traditional, option for amine protection.
Amine Protecting Groups
The selection of the N-terminal protecting group dictates the overall synthetic strategy, particularly the conditions for deprotection.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Fmoc (9-Fluorenyl-methoxycarbonyl) | 9-fluorenylmethoxy-carbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF)[3][6] | Base-labile, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.[1] | The liberated dibenzofulvene can lead to side reactions if not properly scavenged. | |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acidic conditions (e.g., neat trifluoroacetic acid (TFA) or HCl in an organic solvent)[1][7] | Stable to a wide range of reaction conditions; widely used in solid-phase peptide synthesis (SPPS).[7] | Harsh acidic deprotection can promote side reactions on sensitive residues like methionine.[3][4] | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).[1][8][9] | Well-established and provides crystalline derivatives; resistant to racemization.[1] | Hydrogenolysis is not compatible with other reducible functional groups. |
Carboxyl Protecting Groups
The C-terminal protecting group is typically more stable and is removed at the final stage of synthesis.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| tBu (tert-Butyl ester) | Isobutylene or tert-butanol (B103910) with a strong acid catalyst.[10][11] | Acidolysis (e.g., TFA).[12] | High stability to a variety of nucleophilic and basic conditions.[10] | Requires strong acidic conditions for removal, which can lead to side reactions.[3][4] | |
| Bzl (Benzyl ester) | Benzyl alcohol with an acid catalyst (Fischer esterification).[13][14] | Catalytic hydrogenation (H₂/Pd).[15][16] | Can be removed under mild, neutral conditions.[16] | Incompatible with other reducible groups; can be partially cleaved by strong acids.[17] |
Key Side Reactions and Mitigation Strategies
The primary side reactions involving the methionine residue are oxidation and S-alkylation, which predominantly occur during the final acidolytic cleavage step.[18]
-
Oxidation : The thioether side chain can be oxidized to form methionine sulfoxide (Met(O)), a diastereomeric mixture.[19]
-
S-alkylation : During acidolytic deprotection of tBu-based protecting groups, the released tert-butyl cation can alkylate the nucleophilic thioether, forming a sulfonium (B1226848) salt.[3][4]
Mitigation: These side reactions are typically managed by the addition of "scavengers" to the cleavage cocktail. Common scavengers include:
-
Thioanisole, 1,2-ethanedithiol (B43112) (EDT), and dimethylsulfide (DMS) to scavenge carbocations and prevent S-alkylation.[5][17]
-
Water and triisopropylsilane (B1312306) (TIS) to reduce oxidation.[19]
-
In some cases, methionine is intentionally pre-oxidized to Met(O) for the synthesis and then reduced back to methionine post-cleavage.[17][20]
A recommended cleavage cocktail to prevent methionine side reactions is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5][7]
Experimental Workflows and Protocols
The following diagrams and protocols outline the typical steps for the protection and deprotection of D-methionine using the common strategies.
Fmoc/tBu Strategy Workflow
Caption: Workflow for D-methionine protection using the Fmoc/tBu strategy.
Boc/Bzl Strategy Workflow
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Labeling and Protecting Groups [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. ijacskros.com [ijacskros.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. youtube.com [youtube.com]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Validating D-Amino Acid Incorporation in Bacterial Cell Wall Peptidoglycans
For researchers, scientists, and drug development professionals, the accurate validation of D-amino acid incorporation into bacterial cell wall peptidoglycan is crucial for understanding bacterial physiology, cell wall biosynthesis, and for the development of novel antimicrobial agents. This guide provides an objective comparison of the leading methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
The bacterial cell wall, a unique and essential structure, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The presence of D-amino acids in the peptide side chains is a hallmark of bacterial peptidoglycan and a key target for many antibiotics.[1] Validating the incorporation of natural or synthetic D-amino acids is fundamental to studying cell wall dynamics, bacterial growth, and the mechanism of action of new drugs. This guide focuses on two prominent methods: the use of Fluorescent D-Amino Acid (FDAA) analogs and the application of click chemistry with bioorthogonally functionalized D-amino acids.
Comparative Analysis of Validation Methodologies
The two primary strategies for tracking D-amino acid incorporation offer distinct advantages and disadvantages in terms of sensitivity, experimental complexity, and the type of data they provide.
| Feature | Fluorescent D-Amino Acid (FDAA) Labeling | Click Chemistry with D-Amino Acid Analogs |
| Principle | Direct visualization of D-amino acid incorporation using fluorescently tagged analogs. | Two-step detection: incorporation of a D-amino acid with a bioorthogonal handle (e.g., azide (B81097) or alkyne), followed by reaction with a corresponding fluorescent probe.[2] |
| Workflow | Single-step incubation with the FDAA probe. | Two steps: incubation with the modified D-amino acid, followed by a click chemistry reaction with a fluorescent reporter.[2] |
| Sensitivity | Generally high, with signal-to-noise ratio (SNR) varying by probe and bacterial species.[3] | Can offer very high sensitivity and specificity due to the bioorthogonal nature of the reaction, which minimizes background fluorescence.[4] |
| Temporal Resolution | Excellent for real-time imaging of peptidoglycan synthesis.[5] | Good, but the two-step process can be less suitable for very rapid, real-time imaging compared to FDAAs. |
| Versatility | A wide palette of FDAAs with different spectral properties is available, allowing for multicolor experiments.[6] | Highly versatile, as the same incorporated handle can be detected with various reporter molecules (fluorophores, biotin, etc.).[7] |
| Potential for Artifacts | The bulky fluorophore may sterically hinder incorporation or alter biological processes, though many FDAAs are well-tolerated.[5] | The bioorthogonal handle is small, minimizing potential steric hindrance during incorporation.[2] |
Quantitative Performance of Fluorescent D-Amino Acid Probes
The choice of FDAA can significantly impact the quality of experimental results. The signal-to-noise ratio (SNR) is a critical parameter for assessing the performance of these probes.
| Fluorescent D-Amino Acid | Target Organism | Signal-to-Noise Ratio (SNR) | Key Considerations |
| HADA (Hydroxycoumarin-amino-D-alanine) | E. coli | 6.3[3] | High SNR in Gram-negative bacteria. |
| B. subtilis | 2.69[3] | Good performance in Gram-positive bacteria. | |
| NADA (Nitrobenzofurazan-amino-D-alanine) | E. coli | 1.9[3] | Moderate SNR. |
| B. subtilis | 1.55[3] | Lower SNR compared to HADA and TDL in this species. | |
| TDL (TAMRA-D-lysine) | E. coli | 1.07[3] | Low SNR due to poor outer-membrane permeability.[3] |
| B. subtilis | 2.91[3] | Good performance in Gram-positive bacteria. |
Note: SNR values are dependent on experimental conditions, including probe concentration, incubation time, and washing steps. Effective washing is crucial for improving SNR by reducing background fluorescence.[3]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is essential for understanding and implementing these validation methods.
Caption: Workflow for FDAA labeling and subsequent analysis.
Caption: Workflow for click chemistry-based labeling and analysis.
Caption: Simplified peptidoglycan synthesis pathway showing D-amino acid incorporation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments involved in validating D-amino acid incorporation.
Protocol 1: Fluorescent D-Amino Acid (FDAA) Labeling of Bacteria
Materials:
-
Bacterial culture in exponential growth phase
-
Fluorescent D-amino acid (FDAA) stock solution (e.g., HADA, 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Grow bacteria to the desired optical density (e.g., OD600 of 0.2-0.5).
-
Add the FDAA stock solution to the bacterial culture to a final concentration of 0.5-1 mM.
-
Incubate the culture under normal growth conditions for a period ranging from a few minutes to one generation, depending on the experimental goal.
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5,000 x g for 3 minutes).
-
Wash the cell pellet 2-3 times with ice-cold PBS to remove unincorporated FDAA.[3]
-
Resuspend the cells in PBS for immediate imaging or fix the cells with an appropriate fixative for 15-30 minutes at room temperature.
-
If fixed, wash the cells again with PBS.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen FDAA.
Protocol 2: Click Chemistry Labeling of Peptidoglycan
Materials:
-
Bacterial culture in exponential growth phase
-
Azide- or alkyne-functionalized D-amino acid analog (e.g., D-azidoalanine) stock solution (1 M in water)
-
Fluorescent alkyne or azide probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
PBS
-
Fixative (e.g., 2% formaldehyde (B43269) in PBS)[2]
-
Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Grow bacteria to the desired optical density.
-
Add the azide- or alkyne-functionalized D-amino acid to the culture to a final concentration of 0.5-10 mM.[2]
-
Incubate under normal growth conditions for the desired labeling period.
-
Pellet the cells by centrifugation and wash with PBS.
-
Fix the cells with 2% formaldehyde for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS containing the fluorescent click chemistry probe (e.g., 10 µM DIFO-488 conjugate) and incubate for 30-60 minutes at room temperature in the dark.[2]
-
Wash the cells 2-3 times with PBS to remove the unreacted probe.
-
Resuspend the final cell pellet in PBS and mount for fluorescence microscopy.
Protocol 3: Peptidoglycan Isolation and HPLC Analysis
Materials:
-
Labeled bacterial cell pellet
-
Boiling 4% SDS solution
-
Pronase E solution
-
Muranosidase (e.g., mutanolysin or cellosyl)
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Boric acid
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% acetonitrile (B52724) in 0.1% TFA in water
Procedure:
-
Resuspend the labeled bacterial cell pellet in water and add to an equal volume of boiling 4% SDS. Boil for 30 minutes.
-
Cool the sample and pellet the insoluble peptidoglycan by ultracentrifugation.
-
Wash the pellet extensively with water to remove all traces of SDS.
-
Resuspend the pellet in a buffer containing Pronase E and incubate overnight at 37°C to digest any remaining proteins.
-
Wash the peptidoglycan pellet again with water.
-
Resuspend the purified peptidoglycan in sodium phosphate buffer and digest with a muramidase (B13767233) overnight at 37°C to generate muropeptides.
-
Stop the digestion by boiling for 5 minutes. Centrifuge to pellet any insoluble material.
-
Filter the supernatant containing the soluble muropeptides.
-
Analyze the muropeptide mixture by reverse-phase HPLC. A typical gradient is a linear increase from 0% to 100% Solvent B over 120 minutes.[8]
-
Monitor the elution of muropeptides by UV absorbance at 205 nm.[8] If a fluorescent D-amino acid was used, a fluorescence detector can also be used.
Protocol 4: Mass Spectrometry Analysis of Labeled Muropeptides
Materials:
-
Collected HPLC fractions of interest
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Collect the HPLC fractions corresponding to the peaks of interest.
-
Desalt the fractions if necessary.
-
Introduce the samples into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.
-
Analyze the fragmentation data to confirm the identity of the muropeptide and the presence and location of the D-amino acid analog. The mass shift corresponding to the incorporated label will be evident in the MS and MS/MS spectra.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 6. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 7. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to Assessing the Stereochemical Purity of D-Methionine-N-fmoc-d3
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like D-Methionine-N-fmoc-d3 is paramount for the synthesis of stereoisomerically pure peptides and pharmaceuticals. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of common analytical techniques for assessing the stereochemical purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary methods for determining the enantiomeric purity of this compound include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CCE). Each technique offers distinct advantages and disadvantages in terms of sensitivity, resolution, sample preparation complexity, and potential for racemization.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct analysis of the intact molecule, wide variety of commercially available CSPs, high resolution and reproducibility. | Method development can be time-consuming, requires specialized and sometimes expensive columns. | ~0.1% of the minor enantiomer |
| GC-MS | Separation of volatile diastereomeric derivatives on a chiral or achiral column, followed by mass spectrometric detection. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization which can be complex and may induce racemization, not suitable for non-volatile compounds. | <0.1% of the minor enantiomer |
| Chiral Capillary Electrophoresis (CCE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption, rapid analysis times. | Lower sensitivity compared to HPLC and GC-MS, reproducibility can be challenging. | ~0.5% of the minor enantiomer |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving optimal separation. Polysaccharide-based CSPs are particularly effective for the resolution of Fmoc-protected amino acids.
Comparative Performance of Chiral Stationary Phases for Fmoc-Methionine
The following table summarizes the chromatographic performance of different polysaccharide-based CSPs for the separation of Fmoc-Methionine enantiomers under reversed-phase conditions. This data provides a strong indication of the expected performance for the deuterated analogue, this compound.
| Chiral Stationary Phase | Mobile Phase | Retention Time (D-enantiomer) (min) | Retention Time (L-enantiomer) (min) | Selectivity (α) | Resolution (Rs) | Elution Order |
| Lux Cellulose-1 | Acetonitrile (B52724) / 0.1% TFA (40:60) | 12.1 | 13.5 | 1.15 | 2.1 | D then L |
| Lux Cellulose-2 | Acetonitrile / 0.1% TFA (40:60) | 10.8 | 12.0 | 1.12 | 2.5 | D then L |
| CHIRALPAK IC | Hexane / Ethanol (90:10) with 0.1% TFA | 8.5 | 9.8 | 1.18 | 2.9 | Not Specified |
Data adapted from publicly available application notes and scientific publications. Performance may vary based on specific instrument conditions.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% TFA. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Lux Cellulose-1 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water (40:60)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for stereochemical purity assessment. However, it requires derivatization of the analyte to increase its volatility. A common approach involves the removal of the Fmoc group followed by derivatization of the amino acid.
Experimental Protocol: GC-MS
Objective: To determine the enantiomeric purity of D-Methionine-d3 after removal of the Fmoc protecting group and subsequent derivatization.
Materials:
-
This compound sample
-
Piperidine in dimethylformamide (DMF) (20% v/v)
-
Heptafluorobutyl chloroformate (HFBCF)
-
Organic solvent (e.g., isooctane)
-
Chiral GC column (e.g., Chirasil-L-Val)
-
GC-MS system
Procedure:
-
Fmoc Deprotection: Dissolve the this compound sample in the piperidine/DMF solution and allow the reaction to proceed at room temperature to remove the Fmoc group.
-
Derivatization: After workup to isolate the D-Methionine-d3, perform a derivatization reaction with heptafluorobutyl chloroformate (HFBCF) in a two-phase system (aqueous sample and organic solvent).
-
GC-MS Conditions:
-
Column: Chirasil-L-Val
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C).
-
Carrier Gas: Helium
-
MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
-
-
Analysis: The enantiomers are separated on the chiral column and detected by the mass spectrometer. The enantiomeric purity is determined by the relative abundance of the corresponding peaks.
Critical Consideration: The derivatization steps carry a risk of inducing racemization. Therefore, it is crucial to validate the method with a sample of known high enantiomeric purity to assess the extent of any on-column or derivatization-induced racemization.
Chiral Capillary Electrophoresis (CCE)
CCE offers a high-efficiency separation alternative to chromatography. The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.
Experimental Protocol: CCE
Objective: To separate the enantiomers of this compound using a cyclodextrin-based chiral selector.
Materials:
-
This compound sample
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Buffer components (e.g., sodium tetraborate)
-
Fused-silica capillary
-
Capillary electrophoresis system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a suitable concentration.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 50 mM sodium tetraborate, pH 9.0) containing the chiral selector (e.g., 15 mM SBE-β-CD).
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, water, and finally the BGE.
-
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) (e.g., 50 µm i.d., 60 cm total length)
-
BGE: 50 mM sodium tetraborate, pH 9.0, containing 15 mM SBE-β-CD
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
-
Analysis: The enantiomers will migrate at different velocities, resulting in their separation. The enantiomeric purity is determined from the peak areas in the electropherogram.
Conclusion
The selection of the most appropriate analytical method for assessing the stereochemical purity of this compound depends on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the potential for sample throughput.
-
Chiral HPLC is often the method of choice due to its robustness, direct analysis capabilities, and the wide availability of effective chiral stationary phases. It provides reliable and reproducible results for routine quality control.
-
GC-MS offers the highest sensitivity but requires a more complex sample preparation procedure with a potential risk of racemization that must be carefully controlled and validated.
-
Chiral Capillary Electrophoresis is a valuable alternative that provides high separation efficiency and rapid analysis times, making it suitable for high-throughput screening applications, although with potentially lower sensitivity.
For critical applications in drug development and manufacturing, it is often advisable to use two orthogonal analytical methods to confirm the stereochemical purity of key chiral intermediates like this compound.
Safety Operating Guide
Proper Disposal of D-Methionine-N-fmoc-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Methionine-N-fmoc-d3, a deuterated and Fmoc-protected amino acid. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal procedures are still necessary to ensure laboratory safety and environmental protection.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): When handling this compound for disposal, personnel should, at a minimum, wear the following Level D protection:
-
Safety glasses or goggles to protect from potential splashes.
-
Standard laboratory coat to prevent skin contact.
-
Chemical-resistant gloves (e.g., nitrile) to protect hands.
In situations where dust generation is possible, additional respiratory protection such as a dust mask or working in a fume hood is recommended.
Spill Management: In the event of a spill, avoid creating dust. Gently sweep the solid material and collect it in a suitable, labeled container for disposal. Ensure the area is then cleaned with an appropriate solvent and wiped down.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to this protocol ensures compliance with environmental regulations and laboratory safety standards.
1. Waste Identification and Segregation: Proper segregation of chemical waste is a critical first step.
-
Do not mix this compound with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.
-
It should be categorized as non-hazardous solid chemical waste .
-
If it is dissolved in a solvent, the entire solution must be characterized and disposed of based on the hazards of the solvent.
2. Waste Accumulation and Containerization:
-
Collect waste this compound in a designated, well-labeled container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent spills and contamination.
-
The label should clearly state "Waste this compound" and include the approximate quantity.
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked as a waste storage area.
-
Ensure that the storage location prevents the container from tipping over or being damaged.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service to arrange for pickup.
-
Provide them with an accurate description of the waste, including its identity and quantity.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Quantitative Data Summary
For laboratory inventory and waste management purposes, the following information for this compound is provided:
| Property | Value |
| Molecular Formula | C₂₀H₁₈D₃NO₄S |
| CAS Number | 502692-58-2 (for L-isomer, often used interchangeably for disposal)[1] |
| Physical State | Solid[1] |
| GHS Hazard Classification | Not a hazardous substance[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Decision Pathway for Disposal
This diagram outlines the decision-making process for the proper disposal route of this compound.
Caption: Decision pathway for this compound disposal.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and the Safety Data Sheet for the most current and detailed information.
References
Essential Safety and Operational Guide for Handling D-Methionine-N-fmoc-d3
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like D-Methionine-N-fmoc-d3 is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans tailored for this Fmoc-protected, deuterium-labeled amino acid.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its non-deuterated counterpart are generally not classified as hazardous substances according to the Globally Harmonized System (GHS).[1][2] However, as with any laboratory chemical, appropriate precautions must be taken to minimize exposure. The primary physical form of this compound is a solid powder.[2]
The recommended Personal Protective Equipment (PPE) for handling this compound is summarized below. This is based on best practices for similar Fmoc-protected amino acids.[3][4][5]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[3] | Essential to protect eyes from any airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid skin contamination.[4] |
| Body Protection | Laboratory coat.[3][4] | Protects skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required under normal use.[3] | A dust mask may be used if significant dust is generated during handling.[3] Work should be conducted in a well-ventilated area or a fume hood.[1][4] |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the chemical integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place at room temperature.[1][6]
-
Keep the container tightly closed to prevent moisture absorption.[4]
-
The compound is stable under recommended storage conditions.[6]
Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1][4]
-
Avoid Dust Formation: Exercise care to avoid the formation of dust and aerosols during weighing and transferring the solid.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and before leaving the laboratory.[4]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.
Solid Waste Disposal:
-
Solid this compound waste should be disposed of as chemical waste.[3] It should not be mixed with general laboratory trash.[3]
-
Collect the solid waste in a designated and clearly labeled hazardous waste container.[3]
-
The label should include the full chemical name, "Hazardous Waste," and the accumulation start date.[3]
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and empty product containers, should be disposed of as contaminated waste in the same designated hazardous waste container.[3]
Waste Collection and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area, away from drains and incompatible materials.[3]
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
